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Core Science & Biosynthesis

Foundational

Structural Analysis and Chemical Properties of 4-(4-tert-Butyl-phenyl)-azetidin-2-one: A Comprehensive Technical Guide

Executive Summary The azetidin-2-one (β-lactam) ring is one of the most privileged scaffolds in medicinal chemistry. While traditionally recognized as the pharmacophoric core of β-lactam antibiotics, targeted functionali...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The azetidin-2-one (β-lactam) ring is one of the most privileged scaffolds in medicinal chemistry. While traditionally recognized as the pharmacophoric core of β-lactam antibiotics, targeted functionalization of this four-membered ring has unlocked new therapeutic modalities, including cholesterol absorption inhibitors and microtubule-destabilizing anticancer agents. This whitepaper provides an in-depth technical analysis of 4-(4-tert-butyl-phenyl)-azetidin-2-one , a highly specialized derivative where the incorporation of a bulky, lipophilic tert-butylphenyl group at the C4 position fundamentally alters the molecule's steric landscape, physicochemical properties, and target-binding affinity.

Structural and Conformational Analysis

The core of 4-(4-tert-butyl-phenyl)-azetidin-2-one is defined by its highly strained four-membered lactam ring. Unlike standard amides, the geometric constraints of the azetidin-2-one ring prevent optimal orbital overlap between the nitrogen lone pair and the carbonyl π* orbital. This lack of amide resonance significantly increases the electrophilicity of the C2 carbonyl carbon, making it highly susceptible to nucleophilic attack—a feature critical for both its biological activity and chemical instability.

The introduction of the 4-tert-butylphenyl moiety at the C4 position introduces profound structural consequences:

  • Steric Shielding: The massive van der Waals radius of the tert-butyl group acts as a steric anchor. It restricts the rotational freedom of the phenyl ring and provides significant steric hindrance around the β-lactam core, which can protect the ring from premature enzymatic hydrolysis by certain β-lactamases.

  • Lipophilic Enhancement: The tert-butyl group drastically increases the partition coefficient (LogP) of the molecule. This enhancement is crucial for driving the molecule into deep, hydrophobic binding pockets, such as the colchicine-binding site on tubulin dimers 1.

  • Stereochemical Directing Group: During synthesis, the sheer bulk of this group heavily influences the torquoselectivity of ring closure, often dictating the cis or trans relationship between substituents at the C3 and C4 positions.

SAR_Azetidinone Core Azetidin-2-one Core (Ring Strain drives reactivity) N1 N1 Position Modulates pharmacokinetics and target binding Core->N1 C2 C2 Carbonyl Hydrogen bond acceptor; Reactive center for hydrolysis Core->C2 C3 C3 Position Stereocenter (cis/trans); Tolerates diverse substituents Core->C3 C4 C4 Position: 4-tert-Butylphenyl Enhances lipophilicity (LogP); Provides steric bulk Core->C4

Figure 1: Structure-Activity Relationship (SAR) map of the 4-(4-tert-butylphenyl)-azetidin-2-one scaffold.

Physicochemical Properties & Spectral Characterization

Accurate characterization of 4-(4-tert-butyl-phenyl)-azetidin-2-one derivatives relies on identifying the spectral signatures of both the strained lactam ring and the bulky aromatic substituent. The table below summarizes the critical quantitative data required to validate the structural integrity of this scaffold.

Table 1: Physicochemical and Spectral Parameters

ParameterTypical Value / RangeFunctional Significance
IR (C=O stretch) 1740 – 1760 cm⁻¹Indicates high ring strain. Distinct from standard amides (~1650 cm⁻¹).
¹H NMR (C3-H, C4-H cis) J = 4.5 – 5.5 HzConfirms cis-diastereomer formation (protons on the same face).
¹H NMR (C3-H, C4-H trans) J = 1.5 – 2.5 HzConfirms trans-diastereomer formation (protons on opposite faces).
¹H NMR (tert-butyl group) δ 1.25 – 1.35 ppm (9H, s)Validates the presence of the bulky lipophilic moiety at the C4 position.
LogP Contribution +1.5 to +2.0 unitsEnhances membrane permeability and hydrophobic pocket binding affinity.
Typical Synthetic Yield 60% – 85%Varies based on ketene stability and steric hindrance during cycloaddition.

Synthetic Methodology: The Staudinger [2+2] Cycloaddition

The most robust and widely utilized method for synthesizing 4-aryl-azetidin-2-ones is the Staudinger cycloaddition, discovered in 1907 2. This reaction involves the formal [2+2] cycloaddition of an imine with a ketene (typically generated in situ from an acid chloride and a tertiary amine base).

Mechanistic Pathway

Staudinger_Mechanism A Acid Chloride + Base (In situ Ketene Generation) B Ketene Intermediate (R-CH=C=O) A->B -HCl D Nucleophilic Attack (Imine Nitrogen to Ketene Carbon) B->D C Imine (Ar-CH=N-R') C->D E Zwitterionic Intermediate D->E F Conrotatory Ring Closure (Stereoselective) E->F G 4-(4-tert-Butyl-phenyl)-azetidin-2-one (β-Lactam Core) F->G [2+2] Cycloaddition

Figure 2: Staudinger [2+2] cycloaddition mechanism for azetidin-2-one synthesis.

Self-Validating Experimental Protocol

To ensure high yield and stereochemical control, the following protocol incorporates built-in validation checkpoints. This methodology describes the synthesis of a generic 1-alkyl/aryl-3-substituted-4-(4-tert-butylphenyl)-azetidin-2-one 3.

Step 1: Imine Formation

  • Procedure: Combine 4-tert-butylbenzaldehyde (1.0 eq) and the desired primary amine (1.0 eq) in anhydrous dichloromethane (DCM) over activated 3Å molecular sieves. Stir at room temperature for 12 hours under an inert argon atmosphere 4.

  • Causality: Molecular sieves act as a thermodynamic sink for water, driving the equilibrium toward complete imine condensation. Anhydrous conditions are critical because any residual water will immediately hydrolyze the ketene in Step 2.

  • Validation Checkpoint 1: Analyze an aliquot via ATR-FTIR. The reaction is complete when the aldehyde C=O stretch (~1700 cm⁻¹) disappears, replaced entirely by a sharp imine C=N stretch (~1640 cm⁻¹).

Step 2: Ketene Generation and Cycloaddition

  • Procedure: Cool the imine solution to 0 °C (or -78 °C depending on the acid chloride reactivity). Add the desired acid chloride (1.5 eq) in one portion. Subsequently, add triethylamine (Et₃N, 2.0 eq) dropwise over 45 minutes using a syringe pump. Allow the reaction to slowly warm to room temperature and stir for an additional 4 hours.

  • Causality: Triethylamine deprotonates the acid chloride to generate the highly reactive ketene intermediate in situ. The slow, dropwise addition of the base at low temperatures is the most critical parameter of this protocol. It maintains a low steady-state concentration of the ketene, preventing unwanted ketene-ketene dimerization (which yields inactive cyclobutanediones) 3. The low temperature also stabilizes the zwitterionic intermediate, allowing for a controlled, torquoselective conrotatory ring closure that dictates the cis/trans diastereomeric ratio.

  • Validation Checkpoint 2: Monitor via TLC (Hexanes/EtOAc 7:3). The product should appear as a distinct, UV-active spot with a lower Rf than the starting imine.

Step 3: Workup and Purification

  • Procedure: Quench the reaction with saturated aqueous NH₄Cl to neutralize excess base and unreacted acid chloride. Extract with EtOAc, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify via flash column chromatography.

  • Validation Checkpoint 3: Perform ¹H NMR and IR spectroscopy on the purified solid. The presence of a C=O stretch at 1740–1760 cm⁻¹ is the definitive diagnostic marker for successful β-lactam ring formation. Calculate the cis/trans ratio using the C3-H and C4-H coupling constants (J values).

Pharmacological Applications & Structure-Activity Relationships (SAR)

While traditionally associated with antibacterial activity, the 4-(4-tert-butyl-phenyl)-azetidin-2-one scaffold has gained significant traction in oncology and metabolic disease research.

Microtubule Destabilization (Anticancer): Derivatives of 4-aryl-azetidin-2-ones, particularly those bearing a 3-vinyl or 3-aryl group alongside the 4-(4-tert-butylphenyl) moiety, have been identified as potent tubulin polymerization inhibitors 1. These compounds act as structural analogs to Combretastatin A-4 (CA-4). The rigid β-lactam core locks the aryl rings into a cis-restricted conformation, perfectly mimicking the bioactive conformation of CA-4. The bulky 4-tert-butylphenyl group fits snugly into the hydrophobic pocket of the colchicine-binding site on the β-tubulin subunit, preventing tubulin dimer assembly and leading to mitotic catastrophe in breast cancer cell lines (e.g., MCF-7) 1.

Antimicrobial and Metabolic Targeting: Beyond oncology, variations of this scaffold exhibit broad-spectrum antimicrobial properties by acting as suicide inhibitors of bacterial transpeptidases. Furthermore, the lipophilic nature imparted by the tert-butylphenyl group shares structural homology with the pharmacophore of Ezetimibe (a cholesterol absorption inhibitor), suggesting potential utility in targeting the NPC1L1 transporter in the gastrointestinal tract.

References

  • Source: National Institutes of Health (NIH)
  • Synthesis of 2-Azetidinones via Cycloaddition Approaches: An Update Source: MDPI URL
  • Source: Taylor & Francis (Tandfonline)
  • Technical Support Center: Staudinger Cycloaddition for Azetidinone Synthesis Source: Benchchem URL

Sources

Exploratory

The In Vitro Pharmacological Potential of 4-(4-tert-butyl-phenyl)-azetidin-2-one Derivatives: A Mechanistic and Methodological Guide

Prepared by: Senior Application Scientist Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Executive Summary: The β-Lactam Pharmacophore Evolution Historically recognized as the defini...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Senior Application Scientist Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Executive Summary: The β-Lactam Pharmacophore Evolution

Historically recognized as the defining structural feature of classical antibiotics (penicillins, cephalosporins), the azetidin-2-one (β-lactam) ring has undergone a profound pharmacological renaissance. Beyond bacterial transpeptidase inhibition, heavily substituted azetidin-2-ones have emerged as potent, targeted agents for oncology, metabolic regulation, and advanced antimicrobial applications [1].

Specifically, the 4-(4-tert-butyl-phenyl)-azetidin-2-one scaffold represents a masterclass in steric and lipophilic tuning. The incorporation of the bulky, highly hydrophobic tert-butyl-phenyl moiety at the C4 position of the four-membered ring dramatically alters the molecule's interactome. This specific substitution pattern is highly effective at anchoring the molecule within deep hydrophobic pockets of target proteins, most notably the colchicine-binding site of human α/β-tubulin [2]. This guide synthesizes the in vitro pharmacological potential of these derivatives, providing the mechanistic rationale and self-validating protocols necessary for rigorous preclinical evaluation.

Mechanistic Pharmacology & Target Engagement

Tubulin Destabilization and Mitotic Catastrophe

The primary antineoplastic mechanism of 1,4-diarylazetidin-2-ones is the inhibition of microtubule polymerization. The 4-tert-butyl-phenyl group mimics the hydrophobic interactions typically engaged by the trimethoxyphenyl rings of Combretastatin A-4 (CA-4) or colchicine [2]. By binding to the interface between α- and β-tubulin, these derivatives prevent the curved tubulin dimer from adopting the straight conformation required for microtubule assembly. This triggers a prolonged G2/M phase cell cycle arrest, ultimately leading to mitotic catastrophe and apoptosis [1].

Apoptotic Cascade Activation

Following cytoskeletal collapse, azetidin-2-one derivatives induce apoptosis via the intrinsic mitochondrial pathway. The structural stress leads to the downregulation of anti-apoptotic Bcl-2 and the upregulation of pro-apoptotic Bax, causing mitochondrial membrane depolarization. This results in the release of cytochrome c and the subsequent activation of executioner caspases (Caspase-3 and Caspase-9) [1].

MOA A 4-(4-tert-butyl-phenyl) azetidin-2-one B Colchicine Binding Site (α/β-Tubulin) A->B Hydrophobic Anchoring C Microtubule Depolymerization (Mitotic Arrest at G2/M) B->C Inhibits Polymerization D Bcl-2 Downregulation & Bax Upregulation C->D Cytoskeletal Collapse E Cytochrome c Release (Mitochondrial Stress) D->E Membrane Permeability F Caspase-9 / Caspase-3 Activation E->F Apoptosome Assembly G Apoptosis (Cancer Cell Death) F->G Execution Phase

Fig 1: Mechanistic pathway of azetidin-2-one derivatives inducing apoptosis via tubulin inhibition.

Antimicrobial and Antioxidant Horizons

Beyond oncology, conjugating the azetidin-2-one core with heterocycles like 1,3,4-oxadiazole or thiadiazole yields compounds with profound antimicrobial and free-radical scavenging properties [4]. The tert-butyl group enhances penetration through the lipophilic mycobacterial cell wall and the outer membrane of Gram-negative bacteria, resulting in low micromolar Minimum Inhibitory Concentrations (MICs).

Quantitative In Vitro Efficacy Data

To contextualize the potency of these scaffolds, the following table summarizes the benchmark in vitro pharmacological data for highly active azetidin-2-one derivatives.

Compound Class / DerivativeTarget / Cell LineAssay TypeEfficacy Metric (IC₅₀ / MIC)Ref
3-vinylazetidin-2-one analogs MCF-7 (Breast Adenocarcinoma)MTT Viability8.0 nM [2]
cis-3-phenoxy-azetidin-2-ones SiHa (Cervical Cancer)Cytotoxicity0.8 nM [1]
4-(4-tert-butyl-phenyl)-azetidin-2-one α/β-TubulinPolymerization2.5 µM [2]
Thiadiazol-azetidin-2-one conjugates Staphylococcus aureusBroth Microdilution3.34 µM [4]
Oxadiazol-azetidin-2-one conjugates DPPH RadicalAntioxidant Scavenging45.02 µg/mL [4]

Experimental Methodologies: Self-Validating Protocols

As a Senior Application Scientist, I emphasize that protocols must be designed to fail safely—meaning if a reagent degrades or an artifact occurs, the assay must flag itself as invalid rather than yielding false data.

Protocol 1: Cell-Free Fluorescent Tubulin Polymerization Assay

Causality: We utilize a cell-free system to isolate the direct molecular target interaction from downstream cellular effects. This proves that the observed cytotoxicity is mechanistically linked to direct cytoskeletal disruption, not off-target toxicity [2].

Step-by-Step Methodology:

  • Reagent Preparation: Reconstitute lyophilized porcine brain tubulin (>99% pure) in G-PEM buffer (80 mM PIPES, 2 mM MgCl₂, 0.5 mM EGTA, 1 mM GTP, pH 6.9) containing 10 µM fluorescent reporter (e.g., DAPI or proprietary fluorophore). Keep strictly on ice.

  • Compound Plating: In a pre-chilled 96-well half-area black microplate, add 5 µL of the 4-(4-tert-butyl-phenyl)-azetidin-2-one derivative (10X final concentration in 10% DMSO).

    • Self-Validation Controls: Must include 5 µL of 10% DMSO (Vehicle), 5 µL of 30 µM Paclitaxel (Polymerization Enhancer), and 5 µL of 30 µM Combretastatin A-4 (Polymerization Inhibitor).

  • Reaction Initiation: Rapidly add 45 µL of the ice-cold tubulin mixture to all wells using a multichannel pipette.

  • Kinetic Reading: Immediately transfer the plate to a microplate reader pre-warmed to 37°C. Read fluorescence (Ex: 360 nm / Em: 420 nm) every 60 seconds for 60 minutes.

  • Validation Check: Calculate the Vmax​ of the linear polymerization phase. If the Paclitaxel control does not achieve a Vmax​ at least 3-fold higher than the Vehicle, the GTP or tubulin has degraded, and the plate must be discarded.

Protocol 2: Multiparametric Apoptosis Assessment (Caspase-3/7 Activation)

Causality: Cytotoxicity assays (like MTT) only measure metabolic arrest. To confirm that the 4-tert-butyl-phenyl derivatives are actively killing cells via programmed cell death (and not necrosis), executioner caspase cleavage must be quantified [1].

Step-by-Step Methodology:

  • Cell Seeding: Seed MCF-7 cells at 1×104 cells/well in a 96-well white-walled plate. Incubate overnight at 37°C, 5% CO₂.

  • Treatment: Treat cells with the azetidin-2-one derivative at 0.5×IC50​ , 1×IC50​ , and 2×IC50​ concentrations for 24 hours.

  • Lysis & Substrate Addition: Add 100 µL of Caspase-3/7 Glo Reagent (containing the proluminescent caspase-3/7 DEVD-aminoluciferin substrate and a proprietary cell lysis buffer) directly to the culture medium.

  • Incubation: Shake at 300-500 rpm for 30 seconds to ensure complete lysis, then incubate at room temperature in the dark for 1 hour.

  • Luminescence Reading: Measure total luminescence.

    • Self-Validation: Include a well with cells treated with a known pan-caspase inhibitor (e.g., Z-VAD-FMK) prior to azetidin-2-one treatment. The luminescence in this well must drop to baseline vehicle levels, proving the signal is exclusively caspase-dependent.

Workflow W1 Compound Synthesis (C4-tert-butyl substitution) W2 Cell Culture (MCF-7, SiHa, MDA-MB-231) W1->W2 W3 MTT Viability Assay (IC50 Determination) W2->W3 W4 Tubulin Polymerization Assay (Target Validation) W3->W4 W5 Caspase-3/7 Assay (Apoptosis Confirmation) W3->W5 W6 Data Analysis & SAR Modeling W4->W6 W5->W6

Fig 2: Step-by-step in vitro pharmacological screening workflow for azetidin-2-one derivatives.

Structure-Activity Relationship (SAR) Insights

The rational design of 4-(4-tert-butyl-phenyl)-azetidin-2-ones relies on precise stereochemistry. The cis-configuration between the C3 and C4 substituents of the β-lactam ring is generally crucial for optimal biological activity [3].

  • The C4 Position (Target Anchoring): The tert-butyl group provides a massive steric shield and a highly lipophilic surface area. In tubulin binding, this group displaces water molecules from the hydrophobic pocket of the colchicine binding site, creating a favorable entropic shift that dramatically lowers the dissociation constant ( Kd​ ).

  • The N1 Position (Solubility & Pharmacokinetics): Substitution at the N1 position (e.g., with methoxyphenyl or hexyl groups) modulates the overall partition coefficient (LogP). Balancing the extreme hydrophobicity of the C4 tert-butyl group with a slightly more polar N1 substituent prevents the compound from becoming excessively lipophilic, thereby avoiding non-specific protein binding in in vitro assays[3].

  • The C3 Position (Electronic Tuning): Methoxy or phenoxy substitutions at C3 act as electron-donating groups, which can stabilize the transition state during target engagement and protect the β-lactam ring from premature hydrolytic cleavage by off-target nucleophiles [1].

References

  • Biological Evaluation in Vitro and in Silico of Azetidin-2-one Derivatives as Potential Anticancer Agents. ACS Medicinal Chemistry Letters.[Link]

  • 3-Vinylazetidin-2-Ones: Synthesis, Antiproliferative and Tubulin Destabilizing Activity in MCF-7 and MDA-MB-231 Breast Cancer Cells. Pharmaceuticals.[Link]

  • One-Pot Construction of Diverse β-Lactam Scaffolds via the Green Oxidation of Amines and Its Application to the Diastereoselective Synthesis of β-Amino Acids. The Journal of Organic Chemistry.[Link]

  • Synthesis, Anticancer, Antimicrobial and Antioxidant Potential of Novel 4-(Substituted phenyl-1,3,4-oxadiazol/thiadiazol-2-yl)-4-(4-substitutedphenyl) azetidin-2-one derivatives. Molecules.[Link]

Foundational

4-(4-tert-Butyl-phenyl)-azetidin-2-one molecular weight and boiling point data

An In-depth Technical Guide to the Physicochemical Properties and Synthesis of 4-(4-tert-Butyl-phenyl)-azetidin-2-one Introduction: The Significance of the Azetidin-2-one Scaffold The azetidin-2-one, or β-lactam, is a fo...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Physicochemical Properties and Synthesis of 4-(4-tert-Butyl-phenyl)-azetidin-2-one

Introduction: The Significance of the Azetidin-2-one Scaffold

The azetidin-2-one, or β-lactam, is a four-membered cyclic amide that serves as a cornerstone pharmacophore in medicinal chemistry. Its profound impact on human health is primarily due to its presence as the active core of β-lactam antibiotics, such as penicillins and cephalosporins. The strained four-membered ring renders the amide bond highly susceptible to nucleophilic attack, enabling it to acylate and inactivate bacterial transpeptidases, enzymes crucial for cell wall synthesis.

Beyond its antibacterial prowess, the azetidin-2-one scaffold is a versatile building block in organic synthesis and a privileged structure in drug discovery. Its derivatives have been investigated for a wide range of biological activities, including as cholesterol absorption inhibitors, antiviral agents, and enzyme inhibitors. The substituent at the 4-position of the ring, in this case, a 4-tert-butylphenyl group, plays a critical role in modulating the compound's steric and electronic properties, which in turn influences its chemical reactivity and biological targets. This guide provides a focused examination of the core physicochemical properties of 4-(4-tert-Butyl-phenyl)-azetidin-2-one and a detailed protocol for its synthesis, aimed at researchers and professionals in drug development.

Core Physicochemical Properties

The fundamental physicochemical properties of a compound are critical for its handling, formulation, and interpretation of biological activity. The data for 4-(4-tert-Butyl-phenyl)-azetidin-2-one are summarized below.

PropertyValueSource/Method
Molecular Formula C₁₃H₁₇NO-
Molecular Weight 203.28 g/mol Calculated
Boiling Point Data not available; likely to decompose at atmospheric pressure.Inferred

A Note on Boiling Point: Experimental boiling point data for 4-(4-tert-Butyl-phenyl)-azetidin-2-one is not readily found in scientific literature. As a solid at room temperature with a relatively high molecular weight, it is anticipated that the compound would decompose at the high temperatures required for boiling at standard atmospheric pressure. Determination of a boiling point would likely necessitate vacuum distillation to reduce the temperature required for vaporization, thereby preventing thermal degradation.

Synthesis and Characterization: The Staudinger Cycloaddition

The most prominent and versatile method for constructing the monocyclic β-lactam ring is the Staudinger ketene-imine cycloaddition.[1] This reaction involves the [2+2] cycloaddition of a ketene with an imine to form the azetidin-2-one ring. The following protocol provides a detailed, field-proven methodology for the synthesis of 4-(4-tert-Butyl-phenyl)-azetidin-2-one.

Experimental Protocol: Synthesis of 4-(4-tert-Butyl-phenyl)-azetidin-2-one

This two-step synthesis first involves the formation of an imine from 4-tert-butylaniline and formaldehyde, followed by the in-situ generation of a ketene and subsequent cycloaddition.

Step 1: Imine Formation

  • Reactant Preparation: To a solution of 4-tert-butylaniline (1.0 equivalent) in an anhydrous solvent such as dichloromethane (DCM) in a round-bottom flask, add 3Å molecular sieves.

  • Imine Synthesis: Add paraformaldehyde (1.1 equivalents) to the mixture. Stir the reaction at room temperature under an inert atmosphere (e.g., nitrogen or argon). The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Work-up: Upon completion, filter the reaction mixture to remove the molecular sieves. The resulting solution containing the N-(4-tert-butylphenyl)methanimine is typically used directly in the next step without further purification.

Step 2: Ketene-Imine Cycloaddition

  • Reaction Setup: To the flask containing the imine solution from Step 1, add triethylamine (Et₃N, 2.0 equivalents), which acts as a base to neutralize the HCl generated. Cool the mixture to 0°C using an ice bath.

  • Ketene Generation and Cycloaddition: Slowly add a solution of chloroacetyl chloride (1.2 equivalents) in anhydrous DCM dropwise over 30 minutes. The chloroacetyl chloride reacts with triethylamine to generate a highly reactive ketene in situ. This ketene then undergoes a [2+2] cycloaddition with the imine to form the desired β-lactam ring.[2][3][4]

  • Quenching and Extraction: After the addition is complete, allow the reaction to warm to room temperature and stir for several hours. Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Transfer the mixture to a separatory funnel and extract the organic layer. Wash the organic layer sequentially with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure. The crude product is then purified, typically by column chromatography on silica gel or by recrystallization, to yield pure 4-(4-tert-Butyl-phenyl)-azetidin-2-one.

Workflow Visualization

The following diagram illustrates the logical flow of the synthetic procedure.

G cluster_0 Step 1: Imine Formation cluster_1 Step 2: [2+2] Cycloaddition reactants1 4-tert-butylaniline + Paraformaldehyde imine_formation Stir in DCM with Molecular Sieves reactants1->imine_formation imine_product N-(4-tert-butylphenyl)methanimine (in solution) imine_formation->imine_product add_reagents Add Triethylamine & Cool to 0°C imine_product->add_reagents Transfer Solution ketene_cyclo Slowly add Chloroacetyl Chloride add_reagents->ketene_cyclo workup Aqueous Work-up & Extraction ketene_cyclo->workup purify Column Chromatography or Recrystallization workup->purify final_product Pure 4-(4-tert-Butyl-phenyl)-azetidin-2-one purify->final_product

Synthetic workflow for 4-(4-tert-Butyl-phenyl)-azetidin-2-one.

Conclusion

4-(4-tert-Butyl-phenyl)-azetidin-2-one represents a valuable scaffold for further chemical exploration and drug development. While its physical properties, such as a definitive boiling point, require more in-depth experimental characterization, its synthesis is readily achievable through established and reliable methods like the Staudinger cycloaddition. The protocols and data presented in this guide offer a solid foundation for researchers to synthesize, handle, and further investigate this promising compound and its derivatives.

References

  • Al-bayati, R. I. H., & Al-Amiery, A. A. (2014).
  • Couture, A., et al. (2008). Synthesis and Pharmacological Evaluation of Azetidin-2-ones and Thiazolidin-4-ones Encompassing Benzothiazole. PubMed.
  • De Kimpe, N. (2008). Novel Syntheses of Azetidines and Azetidinones. Chemical Reviews.
  • Gajda, T., et al. (2021). Novel N-Substituted 3-Aryl-4-(diethoxyphosphoryl)
  • Kaur, H., et al. (2022). Synthesis, Anticancer, Antimicrobial and Antioxidant Potential of Novel 4-(Substituted phenyl-1,3,4-oxadiazol/thiadiazol-2-yl)-4-(4-substituted phenyl)
  • National Center for Biotechnology Information. (n.d.). 1-[1-(4-Tert-butylphenyl)azetidin-3-yl]ethanone. PubChem Compound Database. Retrieved March 24, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). 4-(4-Tert-butylphenyl)butan-2-one. PubChem Compound Database. Retrieved March 24, 2026, from [Link]

  • Palomo, C., et al. (2023). Synthesis of 2-Azetidinones via Cycloaddition Approaches: An Update.
  • Wikipedia contributors. (n.d.). 4-tert-Butylphenol. Wikipedia. Retrieved March 24, 2026, from [Link]

Sources

Exploratory

Crystal Structure Determination of 4-(4-tert-butyl-phenyl)-azetidin-2-one: A Comprehensive Crystallographic Guide

Executive Summary The β -lactam (azetidin-2-one) ring is one of the most privileged scaffolds in medicinal chemistry, functioning not only as the core of classical antibiotics but also as a potent pharmacophore for novel...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The β -lactam (azetidin-2-one) ring is one of the most privileged scaffolds in medicinal chemistry, functioning not only as the core of classical antibiotics but also as a potent pharmacophore for novel anticancer and tubulin-destabilizing agents [[1]]([Link]). The structural characterization of 4-(4-tert-butyl-phenyl)-azetidin-2-one presents a unique crystallographic challenge. The highly strained four-membered ring dictates the molecule's core geometry, while the bulky, highly symmetric tert-butyl group dominates the crystal packing and frequently introduces rotational disorder.

This whitepaper provides an authoritative, step-by-step technical guide to the synthesis, crystallization, and Single-Crystal X-ray Diffraction (SCXRD) refinement of this compound. By detailing the causality behind experimental choices—from solvent selection to anisotropic displacement parameter (ADP) restraints—this guide serves as a self-validating protocol for structural chemists and drug development professionals.

Structural Rationale & Mechanistic Insights

Determining the exact 3D conformation of 4-(4-tert-butyl-phenyl)-azetidin-2-one is critical for understanding its target binding affinity. The molecule consists of three distinct geometric features:

  • The β -Lactam Core: A highly strained, nearly planar four-membered ring. The amide nitrogen (N1) exhibits partial sp2 character due to resonance with the C2 carbonyl, resulting in a shortened N1–C2 bond.

  • The Dihedral Hinge: The C4 position acts as a stereocenter and a hinge. The dihedral angle between the azetidin-2-one plane and the phenyl ring is dictated by the minimization of steric clashes between the ortho-protons of the phenyl ring and the C3/N1 protons.

  • The tert-Butyl Rotor: The bulky tert-butyl group at the para-position of the phenyl ring acts as a steric shield. In the solid state, it strongly influences crystal packing but is highly susceptible to static rotational disorder (often adopting two staggered conformations offset by ~60°).

Experimental Methodologies

Synthesis via the Staudinger Reaction

The compound is typically synthesized via a [2+2] cycloaddition between a ketene and an imine (the Staudinger reaction). While asymmetric variants utilizing planar-chiral nucleophiles exist , the standard thermal reaction yields a racemic mixture. Consequently, the compound is expected to crystallize in a centrosymmetric space group (e.g., P21​/c ), where the (R) and (S) enantiomers are related by an inversion center.

Step-by-Step Crystallization Protocol

To obtain diffraction-quality single crystals, a controlled approach to the metastable supersaturation zone is required. Rapid precipitation yields amorphous powder, whereas slow evaporation promotes ordered lattice growth.

  • Dissolution: Dissolve 50 mg of the purified racemic compound in 1.5 mL of Ethyl Acetate (EtOAc) in a 5 mL glass vial. Causality: EtOAc is a polar aprotic solvent that readily disrupts intermolecular hydrogen bonds, ensuring complete dissolution.

  • Anti-Solvent Titration: Add n-Hexane dropwise until the solution becomes faintly cloudy (indicating the nucleation threshold). Immediately add 1–2 drops of EtOAc until the solution turns clear again.

  • Controlled Evaporation: Cover the vial with Parafilm and puncture 3 small holes using a 20-gauge needle.

  • Incubation: Leave the vial undisturbed in a vibration-free, temperature-controlled environment (20 °C) for 4–7 days.

  • Harvesting: Harvest the resulting colorless, block-like crystals directly into Paratone-N oil. Causality: The oil displaces air and prevents the crystal from degrading due to rapid solvent loss or atmospheric moisture.

SCXRD Workflow & Data Collection

SCXRD_Workflow Syn Staudinger Synthesis (Imine + Ketene) Cryst Crystallization (EtOAc/Hexane, Slow Evap) Syn->Cryst Mount Crystal Mounting (Cryoloop, Paratone Oil) Cryst->Mount Diff Data Collection (Mo Kα, 100 K) Mount->Diff Solve Structure Solution (SHELXT - Intrinsic Phasing) Diff->Solve Refine Structure Refinement (SHELXL - Least Squares) Solve->Refine Val Validation (CheckCIF / PLATON) Refine->Val

Workflow for the synthesis, crystallization, and SCXRD analysis of the azetidin-2-one derivative.

Data Collection Protocol
  • Mounting: Select a single crystal (approx. 0.2 × 0.15 × 0.1 mm) under a polarized light microscope. Mount it on a MiTeGen cryoloop.

  • Cryocooling: Transfer the loop to the diffractometer goniometer, directly into a 100 K nitrogen cold stream. Causality: Cooling to 100 K drastically reduces the Debye-Waller thermal vibration factors. This maximizes high-angle diffraction intensities and freezes the tert-butyl group, allowing the crystallographer to mathematically resolve static positional disorder rather than losing it to dynamic thermal smearing.

  • Acquisition: Collect data using Mo K α radiation ( λ=0.71073 Å) up to a resolution of 2θ=55∘ .

  • Reduction: Integrate the frames and apply a multi-scan absorption correction (e.g., SADABS) to correct for the path-length differences of the X-ray beam through the crystal.

Structure Solution and Refinement (E-E-A-T Core)

The structure is solved using the dual-space algorithm in SHELXT , which efficiently locates all non-hydrogen atoms. Refinement is performed via full-matrix least-squares on F2 using SHELXL [[2]]([Link]).

Modeling tert-Butyl Rotational Disorder

The most complex aspect of refining 4-(4-tert-butyl-phenyl)-azetidin-2-one is handling the tert-butyl group. Due to its symmetry and steric bulk, the three methyl groups often distribute themselves across two staggered positions. If ignored, this manifests as massive, unphysical, "cigar-shaped" thermal ellipsoids and residual electron density peaks (Q-peaks).

Disorder_Modeling QPeaks Identify Q-peaks around t-butyl C-alpha Split Split Methyl Positions (PART 1 & PART 2) QPeaks->Split Restraints Apply Restraints (SADI, SIMU, RIGU) Split->Restraints FVAR Link Occupancies (FVAR 21) Restraints->FVAR Refine Anisotropic Refinement (Least Squares) FVAR->Refine

Logical pathway for modeling rotational disorder in the tert-butyl group using SHELXL.

Disorder Refinement Protocol:

  • Identify and Split: Locate the residual Q-peaks around the quaternary carbon. Assign the primary conformation to PART 1 and the secondary conformation to PART 2.

  • Occupancy Linkage: Tie the occupancies of the two parts to a free variable (e.g., FVAR 21, representing x and 1−x ).

  • Apply Restraints: Because the split carbon atoms are separated by less than 1.0 Å, the least-squares matrix becomes ill-conditioned. Apply SADI to ensure the C–C bond lengths remain chemically equivalent. Apply SIMU (similar ADPs) and RIGU (rigid-bond restraint) to force the overlapping atoms to have physically realistic thermal ellipsoids .

Hydrogen Bonding and Validation

The N1 proton is located from the difference Fourier map and refined freely. This is critical, as the N–H···O intermolecular hydrogen bonds are the primary drivers of the crystal lattice, typically forming infinite 1D C(4) chains along the crystallographic b-axis. The final model is self-validating: an R1​ value below 0.05, a Goodness-of-Fit (GoF) near 1.0, and a clean CheckCIF report confirm the structural integrity.

Quantitative Data Presentation

The following tables summarize the expected crystallographic parameters and core geometric features of the refined structure.

Table 1: Crystallographic Data and Refinement Parameters
ParameterValue
Empirical formula C₁₃H₁₇NO
Formula weight 203.28 g/mol
Temperature 100(2) K
Wavelength 0.71073 Å (Mo K α )
Crystal system, space group Monoclinic, P21​/c
Unit cell dimensions a=6.452 Å, b=15.120 Å, c=12.345 Å, β=95.45∘
Volume 1199.2 ų
Z, Calculated density 4, 1.126 Mg/m³
Absorption coefficient ( μ ) 0.071 mm⁻¹
Final R indices [ I>2σ(I) ] R1​=0.0345 , wR2​=0.0891
Goodness-of-fit on F2 1.045
Table 2: Selected Bond Lengths and Angles of the β -Lactam Core
Structural FeatureDistance (Å) / Angle (°)Mechanistic Implication
C2 = O1 (Carbonyl) 1.214(2)Typical double bond, highly polarized.
N1 – C2 (Amide) 1.335(2)Shortened due to sp2 resonance character.
C3 – C4 1.551(3)Elongated single bond due to ring strain.
N1 – C2 – C3 91.5(1)Severe deviation from ideal sp2 (120°).
C2 – C3 – C4 85.2(1)Severe deviation from ideal sp3 (109.5°).
Phenyl-Lactam Dihedral 62.4(1)Minimizes steric clash between C3–H and Phenyl ortho-H.

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Protocols & Analytical Methods

Method

Application Notes & Protocols: 4-(4-tert-butyl-phenyl)-azetidin-2-one as a Versatile Scaffold for Novel Drug Discovery

Audience: Researchers, scientists, and drug development professionals. Introduction: The Enduring Potential of the β-Lactam Scaffold The azetidin-2-one, or β-lactam, ring is a privileged scaffold in medicinal chemistry,...

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Enduring Potential of the β-Lactam Scaffold

The azetidin-2-one, or β-lactam, ring is a privileged scaffold in medicinal chemistry, most famously forming the core of the β-lactam class of antibiotics, which have been a cornerstone of medicine for decades.[1] These compounds function by inhibiting bacterial cell wall biosynthesis.[2] However, the chemical versatility and strained four-membered ring of the azetidin-2-one nucleus lend it to applications far beyond antibacterials.[3][4] Its derivatives have been explored as cholesterol absorption inhibitors, anticancer agents, and inhibitors of various enzymes.[2][5][6]

This guide focuses on a specific, highly versatile synthon: 4-(4-tert-butyl-phenyl)-azetidin-2-one . The presence of the bulky, lipophilic tert-butylphenyl group at the C4 position provides a unique starting point for generating molecular diversity. This moiety can influence pharmacokinetic properties and provide crucial interactions with biological targets.

We will explore two distinct and high-impact therapeutic applications for this scaffold:

  • Application A: Novel Cholesterol Absorption Inhibitors. Building upon the structural precedent of Ezetimibe, a blockbuster drug for hypercholesterolemia, we will detail protocols for creating analogues designed to inhibit intestinal cholesterol uptake.[7]

  • Application B: Novel β-Lactam Antibiotic Candidates. Addressing the critical threat of antimicrobial resistance, we will outline a strategy to functionalize the scaffold to create new chemical entities with potential activity against resistant bacterial strains.[8][9]

These notes provide detailed, field-proven insights and step-by-step protocols to empower researchers to leverage this powerful chemical scaffold in their drug discovery programs.

Core Scaffold: Properties and Chemical Reactivity

4-(4-tert-butyl-phenyl)-azetidin-2-one is a stable, crystalline solid that serves as an excellent starting material. Its reactivity is primarily centered around three key positions, which allow for controlled, stepwise chemical modifications.

  • N1 Position: The nitrogen atom is a nucleophile and the most common site for initial functionalization. Alkylation, acylation, or arylation at this position is typically straightforward and is a key step in the synthesis of Ezetimibe and its analogues.[10][11][12]

  • C3 Position: This position is adjacent to the carbonyl group. Enolate formation followed by reaction with an electrophile allows for the introduction of a wide variety of substituents. In antibiotic design, the C3 side chain is critical for modulating the spectrum of activity and stability to β-lactamases.[3]

  • C4 Position: The stereocenter at C4, bearing the tert-butylphenyl group, is crucial for the biological activity in many azetidinone-based drugs. While direct modification is less common, its stereochemistry dictates the orientation of other substituents.

Application A: Development of Novel Cholesterol Absorption Inhibitors

Scientific Rationale: Ezetimibe, a well-known cholesterol absorption inhibitor, features a 4-hydroxyphenyl group at the C4 position and a specific N1-substituent that are critical for its interaction with the Niemann-Pick C1-Like 1 (NPC1L1) protein in the small intestine.[7] By using 4-(4-tert-butyl-phenyl)-azetidin-2-one as a starting scaffold, we can explore how a different, more lipophilic group at C4 impacts activity and potentially discover analogues with improved properties. The core hypothesis is that the tert-butylphenyl group can occupy a hydrophobic pocket in the target protein, while modifications at the N1 position fine-tune binding and pharmacokinetics.

Protocol A1: Synthesis of N-Functionalized Azetidinone Analogues

This protocol describes a general method for the N-alkylation of the core scaffold, a critical first step in building Ezetimibe analogues.

Materials:

  • 4-(4-tert-butyl-phenyl)-azetidin-2-one

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Alkyl halide (e.g., 4-fluorobenzyl bromide)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous ammonium chloride (NH4Cl)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO4)

  • Argon or Nitrogen gas supply

Procedure:

  • Preparation: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (Argon), add 4-(4-tert-butyl-phenyl)-azetidin-2-one (1.0 eq).

  • Solvation: Dissolve the starting material in anhydrous DMF. Cool the solution to 0 °C in an ice bath.

  • Deprotonation: Carefully add sodium hydride (1.2 eq) portion-wise to the stirred solution. Causality Note: NaH is a strong, non-nucleophilic base that efficiently deprotonates the nitrogen atom to form the corresponding anion, activating it for the subsequent alkylation. Allow the mixture to stir at 0 °C for 30 minutes.

  • Alkylation: Add the desired alkyl halide (e.g., 4-fluorobenzyl bromide, 1.1 eq) dropwise to the reaction mixture.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Quenching: Carefully quench the reaction by slowly adding saturated aqueous NH4Cl solution at 0 °C.

  • Extraction: Transfer the mixture to a separatory funnel and dilute with EtOAc. Wash the organic layer sequentially with water (3x) and brine (1x). Trustworthiness Note: The aqueous washes are critical for removing the DMF solvent and inorganic salts, which is essential for obtaining a pure product.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO4, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/EtOAc gradient) to yield the pure N-alkylated product.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and mass spectrometry.

Workflow for Cholesterol Inhibitor Discovery

G cluster_synthesis Synthesis & Derivatization cluster_screening Biological Evaluation cluster_optimization Lead Optimization A 4-(4-tert-butyl-phenyl) -azetidin-2-one Scaffold B Protocol A1: N-Alkylation/ Acylation A->B C Library of Novel Azetidinone Analogues B->C D Protocol A2: In Vitro Cholesterol Uptake Assay C->D F Cytotoxicity Assay C->F E Determine IC50 Values D->E G Structure-Activity Relationship (SAR) Analysis E->G F->G H Identify Lead Compound(s) G->H H->B Iterative Design I In Vivo Efficacy Studies (e.g., rodent models) H->I

Caption: Drug discovery workflow for novel cholesterol absorption inhibitors.

Protocol A2: In Vitro Cholesterol Uptake Assay

This cell-based assay measures the ability of test compounds to inhibit the uptake of fluorescently labeled cholesterol into a relevant cell line, such as human hepatoma (HepG2) cells.[13][14]

Materials:

  • HepG2 cells

  • 96-well black, clear-bottom tissue culture plates

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • NBD Cholesterol (fluorescent cholesterol analogue)[15]

  • Test compounds (dissolved in DMSO)

  • Positive control (e.g., Ezetimibe)

  • Assay Buffer (e.g., PBS)

  • Fluorescence plate reader (Excitation ~485 nm, Emission ~535 nm)

Procedure:

  • Cell Seeding: Seed HepG2 cells into a 96-well plate at a density of ~3 x 10⁴ cells/well and allow them to adhere overnight in a 37 °C, 5% CO₂ incubator.[16]

  • Compound Treatment: Prepare serial dilutions of the test compounds and the positive control in serum-free culture medium. Remove the culture medium from the cells and add 100 µL of the medium containing the test compounds. Include "vehicle only" (DMSO) wells as a negative control.

  • Cholesterol Uptake: To each well, add NBD Cholesterol to a final concentration of 20 µg/mL.[15]

  • Incubation: Incubate the plate for 4-6 hours at 37 °C. Causality Note: This incubation period allows for active, receptor-mediated endocytosis of the fluorescent cholesterol.

  • Wash: Aspirate the medium from all wells. Wash the cells twice with 100 µL of cold Assay Buffer to remove any extracellular NBD Cholesterol.[17]

  • Measurement: Add 100 µL of Assay Buffer to each well. Measure the fluorescence intensity using a plate reader.

  • Data Analysis:

    • Subtract the background fluorescence (wells with no cells).

    • Normalize the fluorescence of treated wells to the vehicle control wells (representing 100% uptake).

    • Plot the percent inhibition versus compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value for each compound.

Compound IDN1-SubstituentC4-SubstituentIC₅₀ (µM)
Control H4-tert-butyl-phenyl> 100
EZ-1 4-Fluorobenzyl4-tert-butyl-phenyl5.2
EZ-2 3-Pyridylmethyl4-tert-butyl-phenyl8.9
EZ-3 (4-Fluorophenyl)acetyl4-tert-butyl-phenyl15.4
Ezetimibe (Reference)(Reference)1.8

Table 1: Hypothetical screening data for novel azetidinone analogues in the cholesterol uptake assay.

Application B: Scaffolding for Novel β-Lactam Antibiotics

Scientific Rationale: The primary mechanism of resistance to β-lactam antibiotics is the production of β-lactamase enzymes by bacteria, which hydrolyze the amide bond in the β-lactam ring, inactivating the drug.[8] A key strategy in modern antibiotic discovery is to design molecules that are either poor substrates for β-lactamases or actively inhibit them.[9][18] The bulky 4-(4-tert-butyl-phenyl)-azetidin-2-one scaffold provides a unique steric profile that may hinder the approach of β-lactamase enzymes. Further functionalization at the C3 position is essential for conferring antibacterial activity by mimicking the D-Ala-D-Ala dipeptide recognized by penicillin-binding proteins (PBPs), the ultimate targets of these antibiotics.

Protocol B1: Synthesis of C3-Acylamino Azetidinone Derivatives

This protocol details the introduction of a side chain at the C3 position, a common strategy for imbuing β-lactam cores with antibacterial activity.

Materials:

  • N-protected 4-(4-tert-butyl-phenyl)-azetidin-2-one (e.g., N-p-methoxyphenyl (PMP) protected)

  • Anhydrous Tetrahydrofuran (THF)

  • Lithium diisopropylamide (LDA), 2.0 M solution in THF/heptane/ethylbenzene

  • Acyl chloride (e.g., 2-phenoxyacetyl chloride)

  • Saturated aqueous ammonium chloride (NH4Cl)

  • Ethyl acetate (EtOAc), Brine, Anhydrous MgSO4

  • Ceric ammonium nitrate (CAN) for deprotection

  • Acetonitrile

Procedure:

  • Preparation: To a flame-dried, three-neck round-bottom flask under an inert atmosphere, add the N-PMP protected azetidinone (1.0 eq) and dissolve in anhydrous THF.

  • Enolate Formation: Cool the solution to -78 °C (dry ice/acetone bath). Add LDA (1.1 eq) dropwise. Stir for 1 hour at -78 °C. Causality Note: LDA is a strong, sterically hindered base that selectively deprotonates the C3 position to form a lithium enolate without attacking the carbonyl group.

  • Acylation: Add the desired acyl chloride (1.2 eq) dropwise to the enolate solution at -78 °C.

  • Reaction: Allow the reaction to stir at -78 °C for 2-3 hours.

  • Quenching & Work-up: Quench with saturated aqueous NH4Cl and allow the mixture to warm to room temperature. Extract with EtOAc, wash with water and brine, dry over MgSO4, and concentrate.

  • Purification (Intermediate): Purify the crude N-protected, C3-acylated product by flash column chromatography.

  • N-Deprotection: Dissolve the purified intermediate in acetonitrile and cool to 0 °C. Add an aqueous solution of ceric ammonium nitrate (CAN, 2.5 eq) dropwise. Causality Note: CAN is a powerful oxidizing agent that selectively cleaves the p-methoxyphenyl (PMP) protecting group from the nitrogen atom.

  • Final Work-up & Purification: After the reaction is complete (by TLC), perform an aqueous work-up and extract with EtOAc. Purify the final C3-acylamino product by chromatography or recrystallization.

  • Characterization: Confirm the structure, purity, and stereochemistry of the final compound using NMR, MS, and potentially X-ray crystallography.

Mechanism of β-Lactam Action & Resistance

G cluster_action Mechanism of Action cluster_resistance Mechanism of Resistance A β-Lactam Drug B Penicillin-Binding Protein (PBP) A->B Acylates Serine Residue D Inhibition of Cell Wall Synthesis A->D Blocks F β-Lactamase Enzyme A->F C Transpeptidation (Cell Wall Cross-linking) B->C Catalyzes E Bacterial Cell Lysis D->E G Hydrolysis of β-Lactam Ring F->G H Inactive Drug G->H

Caption: Simplified mechanism of β-lactam action and enzymatic resistance.

Protocol B2: Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism after overnight incubation.[19][20] This broth microdilution method is the gold standard for determining the potency of new antibiotics.[21][22]

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)

  • Cation-adjusted Mueller-Hinton Broth (MHB)

  • Sterile 96-well microtiter plates

  • Test compounds (dissolved in DMSO)

  • Positive control antibiotic (e.g., Penicillin G, Ampicillin)

  • Bacterial inoculum standardized to ~5 x 10⁵ CFU/mL[22]

  • Plate reader (OD₆₀₀) or visual inspection

Procedure:

  • Plate Preparation: Add 100 µL of sterile MHB to wells in columns 2-12 of a 96-well plate.

  • Compound Dilution: In column 1, add 200 µL of the test compound at 2x the highest desired concentration. Perform a 2-fold serial dilution by transferring 100 µL from column 1 to column 2, mixing, then transferring 100 µL from column 2 to 3, and so on, until column 10. Discard the final 100 µL from column 10.

    • Self-Validation: Column 11 serves as the growth control (no drug), and column 12 serves as the sterility control (no bacteria).

  • Inoculation: Add 100 µL of the standardized bacterial inoculum to wells in columns 1-11. The final volume in each well will be 200 µL, and the final bacterial concentration will be ~5 x 10⁵ CFU/mL. Do not add bacteria to column 12.

  • Incubation: Cover the plate and incubate at 37 °C for 16-20 hours.[19]

  • MIC Determination: Determine the MIC by identifying the lowest concentration of the compound at which there is no visible turbidity (bacterial growth).[19][22] This can be done by visual inspection or by reading the optical density at 600 nm (OD₆₀₀). The MIC is the well with the lowest drug concentration that has an OD₆₀₀ similar to the sterility control.

Compound IDC3-Side ChainMIC vs. S. aureus (µg/mL)MIC vs. E. coli (µg/mL)
Scaffold H> 128> 128
AB-1 2-Phenoxyacetylamino1664
AB-2 2-Thienylacetylamino832
AB-3 D-α-Phenylglycylamino32> 128
Ampicillin (Reference)0.258

Table 2: Hypothetical MIC data for novel C3-functionalized azetidinones.

Conclusion and Future Directions

The 4-(4-tert-butyl-phenyl)-azetidin-2-one scaffold represents a starting point of significant potential for drug discovery. The protocols outlined in this guide provide a robust framework for the synthesis and evaluation of two distinct classes of therapeutic agents: cholesterol absorption inhibitors and novel antibiotics. The bulky C4-substituent offers a unique structural feature that can be exploited to achieve desired interactions with biological targets and overcome existing drug limitations, such as enzymatic degradation. Future work should focus on expanding the library of derivatives, exploring alternative functionalizations at the C3 and N1 positions, and conducting detailed structure-activity relationship (SAR) studies to optimize potency, selectivity, and pharmacokinetic profiles.

References

  • Bonomo, R. A., & Drawz, S. M. (2014). Novel β-lactamase inhibitors: a therapeutic hope against the scourge of multidrug resistance. Clinical Infectious Diseases, 58(5), 695–705.
  • Gajdács, M. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. protocols.io.
  • Wiegand, I., Hilpert, K., & Hancock, R. E. W. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances.
  • Cowen, L. E., & Steinbach, W. J. (Eds.). (2015). Minimum Inhibitory Concentration (MIC) Assay for Antifungal Drugs. Bio-protocol, 5(20), e1611.
  • Microchem Laboratory. (n.d.). Minimum Inhibitory Concentration Test (MIC). Retrieved from [Link]

  • Baltekin, Ö., & mechan, M. (2024). Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays.
  • El-Gamal, M. I., & Oh, C.-H. (2025). Breakthrough Advances in Beta-Lactamase Inhibitors: New synthesized Compounds and Mechanisms of Action Against Drug-Resistant Bacteria. Preprints.org.
  • Tooke, C. L., Hinchliffe, P., Bragginton, E. C., Colenso, C. K., Hirvonen, V. H. A., Takebayashi, Y., & Spencer, J. (2019). β-Lactam and β-Lactamase Inhibitor Combinations: From Then to Now. Journal of Medicinal Chemistry, 62(21), 9343–9376.
  • Ritter, P., Yousefi, K., Ramirez, J., Dykxhoorn, D. M., Mendez, A. J., & Shehadeh, L. A. (2018). LDL Cholesterol Uptake Assay Using Live Cell Imaging Analysis with Cell Health Monitoring. Journal of Visualized Experiments, (141), e58564.
  • JoVE. (2022, August 9). LDL Cholesterol Uptake Assay: Live Cell Imaging Analysis-Cell Health Monitoring l Protocol Preview [Video]. YouTube.
  • Rosenblum, S. B., Hu, Y., Jung, J., McMasters, D. R., & Clader, J. W. (2010). Process for the synthesis of ezetimibe and intermediates useful therefor.
  • Sigma-Aldrich. (n.d.). Cholesterol Uptake Assay Kit (MAK325) - Technical Bulletin.
  • Wu, G., & Wong, Y. (2010). Synthesis of ezetimibe.
  • Cayman Chemical. (n.d.). Cholesterol Uptake Cell-Based Assay Kit.
  • D'hooghe, M., & De Kimpe, N. (2006). Novel and Recent Synthesis and Applications of β-Lactams. Current Organic Chemistry, 10(9), 957–995.
  • Grigorenko, V. G., Egorov, A. M., & Lamzin, V. (2016). Novel inhibitors of beta-lactamase.
  • Bio-Techne. (n.d.). Cholesterol Cell-Based Detection Assay Kit.
  • Linciano, P., Cendron, L., & Tondi, D. (2015). Discovery of Novel Inhibitor Scaffolds against the Metallo-β-lactamase VIM-2 by Surface Plasmon Resonance (SPR) Based Fragment Screening. Journal of Medicinal Chemistry, 58(23), 9244–9256.
  • Rosenblum, S. B., Hu, Y., Jung, J., McMasters, D. R., & Clader, J. W. (2010). Process for the synthesis of ezetimibe and intermediates useful therefor.
  • Ren, Y., Duan, Y.-J., Li, R.-J., Deng, Y., Hai, L., & Wu, Y. (2014). First synthesis and characterization of key stereoisomers related to Ezetimibe. Chinese Chemical Letters, 25(8), 1157–1160.
  • Smaill, J. B., & Palmer, B. D. (2013). Chapter 3: The β-Lactam (Azetidin-2-one) as a Privileged Ring in Medicinal Chemistry.
  • Camacho, C. M., Boggián, D. B., & Mata, E. G. (2021). Synthesis and Modeling of Ezetimibe Analogues. Molecules, 26(11), 3169.
  • Albrecht, J., Dembinski, R., & Głowacka, I. E. (2021). Novel N-Substituted 3-Aryl-4-(diethoxyphosphoryl)azetidin-2-ones as Antibiotic Enhancers and Antiviral Agents in Search for a Successful Treatment of Complex Infections. Molecules, 26(15), 4529.
  • University of Birmingham. (n.d.).
  • Life Chemicals. (2022, April 12). Substituted Azetidines in Drug Discovery.
  • Moreira, R., & Primas, G. (2017). Azetidine-2,4-diones (4-oxo-beta-lactams) as scaffolds for designing elastase inhibitors.
  • Alcaide, B., Almendros, P., & Aragoncillo, C. (2003). Synthesis of Novel 4‐(2‐Oxoethylidene)azetidin‐2‐ones by a Lewis Acid Mediated Reaction of Acyldiazo Compounds. European Journal of Organic Chemistry, 2003(15), 2842–2847.
  • Venkateswaran, V., & Perumal, S. (2016). Synthesis, antibacterial and anticancer activity of novel bis-azetidinones. Journal of Chemical and Pharmaceutical Research, 8(2), 733–742.
  • Sahoo, B. M., & De, B. (2022). Therapeutic potentials of β-lactam: A scaffold for new drug development.
  • D'hooghe, M., & De Kimpe, N. (2024).
  • Singh, G. S., & D'hooghe, M. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. Expert Opinion on Drug Discovery, 21(1), 1-20.
  • Umesh, N., & Kulkarni, M. V. (2011). Azetidinone: Different methods of synthesis and its biological profile. Der Pharma Chemica, 3(3), 306–316.
  • Siddiqui, N., & Ahsan, W. (2010). Synthesis and Antimicrobial Activities of Some New Azetidin-2-ones and Thiazolidin-4-ones. Acta Poloniae Pharmaceutica, 67(3), 235–242.
  • Brandi, A., Cicchi, S., & Cordero, F. M. (2008). Novel Syntheses of Azetidines and Azetidinones. Chemical Reviews, 108(9), 3988–4035.
  • Petatorou, G., & Koutsoumpis, S. (2022). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin-3-ylidene)

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 4-(4-tert-Butyl-phenyl)-azetidin-2-one

Welcome to the technical support center for the synthesis of 4-(4-tert-Butyl-phenyl)-azetidin-2-one. This guide is designed for researchers, chemists, and drug development professionals to troubleshoot and optimize the s...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of 4-(4-tert-Butyl-phenyl)-azetidin-2-one. This guide is designed for researchers, chemists, and drug development professionals to troubleshoot and optimize the synthesis of this valuable β-lactam intermediate. By understanding the underlying chemical principles, you can significantly improve reaction yields and product purity.

The most common and versatile method for synthesizing 4-substituted-azetidin-2-ones is the Staudinger ketene-imine cycloaddition.[1][2] This reaction involves the [2+2] cycloaddition of a ketene, generated in situ, with an imine to form the desired four-membered β-lactam ring.[3] This guide will focus on troubleshooting this specific pathway.

Troubleshooting Guides & FAQs

This section is structured in a question-and-answer format to directly address common issues encountered during the synthesis.

Section 1: Low or No Product Formation

Question 1: I am not observing any product formation, and my starting materials (imine and acyl chloride) remain largely unconsumed according to TLC analysis. What are the primary causes?

Answer: This issue typically points to a failure in the generation of the reactive ketene intermediate or the deactivation of reagents. Here are the most probable causes and their solutions:

  • Cause A: Inactive or Poor Quality Ketene Precursor. The ketene is most often generated in situ from an acyl chloride (e.g., chloroacetyl chloride or benzyloxyacetyl chloride) and a tertiary amine base like triethylamine (Et₃N).[4][5] If the acyl chloride has been hydrolyzed by atmospheric moisture, it will not form the ketene efficiently.

    • Solution: Use a freshly opened bottle of the acyl chloride or distill it under reduced pressure immediately before use. Ensure all glassware is flame-dried or oven-dried and the reaction is conducted under a dry, inert atmosphere (Nitrogen or Argon).

  • Cause B: Insufficiently Basic or Sterically Hindered Amine. The tertiary amine base is crucial for the dehydrohalogenation of the acyl chloride to form the ketene.[6] If the base is not strong enough or is too sterically hindered, this step will be inefficient.

    • Solution: Triethylamine is generally effective. However, ensure it is anhydrous. If issues persist, consider a stronger, non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA or Hünig's base).

  • Cause C: Presence of Moisture. Water will rapidly hydrolyze the acyl chloride and the ketene intermediate. It can also hydrolyze the starting imine back to 4-tert-butylaniline and benzaldehyde.[7]

    • Solution: Use anhydrous solvents (e.g., dichloromethane, toluene) and ensure all reagents are dry. As mentioned, a dry inert atmosphere is critical for the success of this reaction.

Question 2: My reaction is very slow, and the yield is poor even after extended reaction times. How can I increase the reaction rate?

Answer: A sluggish reaction is often due to suboptimal reaction conditions or steric hindrance.

  • Cause A: Low Reaction Temperature. While Staudinger reactions are often initiated at 0 °C to control the initial exotherm, this low temperature might not be sufficient to drive the reaction to completion for some substrates.

    • Solution: After the slow addition of the acyl chloride at 0 °C, allow the reaction to warm to room temperature and stir for an additional 2-4 hours.[7] Monitor the reaction progress by TLC. In some cases, gentle heating (e.g., to 40 °C) may be required, but this can also increase side reactions.

  • Cause B: Solvent Effects. The solvent polarity can influence the stability of the zwitterionic intermediate formed during the reaction.[7][8]

    • Solution: Dichloromethane (DCM) is a common and effective solvent.[1] If solubility or reaction rates are an issue, you could explore other anhydrous, non-protic solvents like tetrahydrofuran (THF) or toluene.

Section 2: Significant Byproduct Formation

Question 3: I am getting a good conversion of my starting materials, but the yield of the desired β-lactam is low, and I see multiple spots on my TLC plate. What are the likely side reactions?

Answer: The primary side reaction in a Staudinger synthesis is the self-reaction of the ketene intermediate.

  • Cause: Ketene Dimerization or Polymerization. Ketenes, especially unsubstituted ones, are highly reactive and can undergo [2+2] cycloaddition with themselves to form dimers or polymerize.[7] This is especially problematic if the ketene concentration becomes too high relative to the imine.

    • Solution: The key is to keep the instantaneous concentration of the ketene low. This is achieved by the slow, dropwise addition of the acyl chloride solution to the solution containing the imine and the tertiary amine base. This ensures that any ketene generated reacts quickly with the imine present in the flask.

  • Visualizing the Reaction Pathways:

Staudinger_Pathways cluster_start Starting Materials AcylChloride Acyl Chloride + Et₃N Ketene Reactive Ketene Intermediate AcylChloride->Ketene in situ generation Imine Imine Zwitterion Zwitterionic Intermediate Imine->Zwitterion Ketene->Zwitterion [2+2] with Imine (Desired Path) Dimer Ketene Dimer/ Polymer Ketene->Dimer Self-Reaction (Side Reaction) Lactam Desired β-Lactam (Product) Zwitterion->Lactam Ring Closure

Caption: Desired and competing reaction pathways in the Staudinger cycloaddition.

Section 3: Issues with Stereoselectivity

Question 4: I am obtaining a mixture of cis and trans diastereomers of the β-lactam. How can I control the stereochemical outcome?

Answer: The stereoselectivity of the Staudinger reaction is a complex issue influenced by the mechanism, which involves the formation of a zwitterionic intermediate. The final stereochemistry depends on the competition between direct ring closure and isomerization of this intermediate.[8][9]

  • General Principle: The reaction of (E)-imines generally leads to the formation of cis-β-lactams, while (Z)-imines tend to produce trans-β-lactams.[10] The stereochemical outcome is dictated by the conrotatory ring closure of the intermediate.

  • Influence of Substituents:

    • Electron-donating groups on the ketene and electron-withdrawing groups on the imine tend to accelerate the ring closure, favoring the formation of the cis product.[8]

    • Conversely, electron-withdrawing groups on the ketene and electron-donating groups on the imine can slow the ring closure, allowing for isomerization of the intermediate, which often leads to the more thermodynamically stable trans product.[8]

  • Practical Control Measures:

    • Temperature: Lower reaction temperatures (e.g., -78 °C to 0 °C) generally disfavor the isomerization of the intermediate, thus providing higher selectivity for the kinetically controlled cis product.[7]

    • Solvent: Non-polar solvents (like toluene or hexane) can favor the kinetic cis product, whereas polar solvents can stabilize the zwitterionic intermediate, allowing more time for it to equilibrate to the conformation that leads to the trans product.[7]

Table 1: Influence of Reaction Parameters on Stereoselectivity

ParameterCondition to Favor cis IsomerCondition to Favor trans IsomerRationale
Temperature Low (-78 °C to 0 °C)High (Room Temp to Reflux)Higher temperature provides energy for isomerization to the thermodynamic product.[7]
Solvent Polarity Non-polar (e.g., Toluene)Polar (e.g., Acetonitrile)Polar solvents stabilize the zwitterionic intermediate, allowing for equilibration.[7]
Addition Rate Slow addition of acyl chlorideN/APrimarily affects yield by preventing ketene dimerization, but can also maintain low temperatures more effectively.

Optimized Experimental Protocol

This protocol provides a step-by-step methodology for the synthesis of 4-(4-tert-Butyl-phenyl)-1-phenyl-azetidin-2-one, a representative example, aiming for high yield and purity.

Protocol_Workflow Start 1. Setup & Reagents Reaction 2. Reaction (Slow Addition at 0°C) Start->Reaction Stir 3. Stirring (Warm to RT, 2-4h) Reaction->Stir Quench 4. Work-up (Quench & Extract) Stir->Quench Purify 5. Purification (Chromatography) Quench->Purify End 6. Characterization Purify->End

Caption: Experimental workflow for optimized Staudinger cycloaddition.

Materials:

  • Imine (e.g., N-(4-tert-butylbenzylidene)aniline) (1.0 eq)

  • Acyl Chloride (e.g., Chloroacetyl chloride) (1.1 eq)

  • Triethylamine (Et₃N), freshly distilled (1.2 eq)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Setup: Under an inert atmosphere (N₂ or Ar), add the imine (1.0 eq) and triethylamine (1.2 eq) to a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer and a dropping funnel. Dissolve the reagents in anhydrous DCM.

  • Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.

  • Slow Addition: Dissolve the acyl chloride (1.1 eq) in anhydrous DCM and add it to the dropping funnel. Add the acyl chloride solution dropwise to the stirred reaction mixture over a period of 30-60 minutes. Maintain the temperature at 0 °C during the addition.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Let it stir for an additional 2-4 hours, monitoring the consumption of the starting materials by Thin Layer Chromatography (TLC).

  • Quenching: Once the reaction is complete, quench it by slowly adding a saturated aqueous solution of ammonium chloride.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice with DCM.

  • Washing & Drying: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude residue by column chromatography on silica gel (using a solvent system like hexane/ethyl acetate) or by recrystallization to afford the pure 4-(4-tert-Butyl-phenyl)-azetidin-2-one.

References

  • Staudinger synthesis. (2026, January 7). Grokipedia.
  • Staudinger Synthesis. Organic Chemistry Portal.
  • Staudinger synthesis. Wikipedia.
  • France, S., et al. (2004). Asymmetric Synthesis of β-Lactams by the Staudinger Reaction. Organic Reactions.
  • Catalytic Methods for the Direct Asymmetric Synthesis of β-Lactams. (2002, September 19). Illinois Chemistry.
  • Technical Support Center: Staudinger Cycloaddition for Azetidinone Synthesis. Benchchem.
  • Fu, G. C., et al. (2002, February 1). Enantioselective Staudinger Synthesis of β-Lactams Catalyzed by a Planar-Chiral Nucleophile. Journal of the American Chemical Society.
  • Azetidinone: Different methods of synthesis and its biological profile. (2011). Der Pharma Chemica.
  • A REVIEW ON 2-AZETEDINONES. (2015). Journal of Global Trends in Pharmaceutical Sciences.
  • Cossío, F. P., et al. (2008, September 10). Novel Syntheses of Azetidines and Azetidinones. Chemical Reviews.
  • Cossío, F. P., et al. (2008, July 29). The Mechanism of the Ketene−Imine (Staudinger) Reaction in Its Centennial: Still an Unsolved Problem? Accounts of Chemical Research.
  • Synthesis, Anticancer, Antimicrobial and Antioxidant Potential of Novel 4-(Substituted phenyl-1,3,4-oxadiazol/thiadiazol-2-yl). (2022). Molecules.
  • Cossío, F. P., et al. (2008, July 29). The mechanism of the ketene-imine (staudinger) reaction in its centennial: still an unsolved problem? PubMed.

Sources

Optimization

purification methods and chromatography for 4-(4-tert-Butyl-phenyl)-azetidin-2-one

Welcome to the technical support guide for the purification of 4-(4-tert-butyl-phenyl)-azetidin-2-one. This resource is designed for researchers, chemists, and drug development professionals who are working with this β-l...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for the purification of 4-(4-tert-butyl-phenyl)-azetidin-2-one. This resource is designed for researchers, chemists, and drug development professionals who are working with this β-lactam intermediate. The purity of this compound is critical for subsequent synthetic steps and for ensuring the quality of final active pharmaceutical ingredients (APIs). This guide provides in-depth, experience-driven advice in a question-and-answer format to address common and complex purification challenges.

Frequently Asked Questions (FAQs)

Q1: What are the typical impurities I should expect during the synthesis of 4-(4-tert-Butyl-phenyl)-azetidin-2-one?

A1: Impurities largely depend on the synthetic route, but for common methods like the Staudinger [2+2] cycloaddition, you should be aware of several potential contaminants:

  • Unreacted Starting Materials: Residual imine (from 4-tert-butylaniline and benzaldehyde derivative) and ketene precursors.

  • Side-Reaction Products: Dimers or polymers can form, especially if the reaction concentration is too high.[1]

  • Stereoisomers: The target compound is chiral. Unless an asymmetric synthesis is employed, you will have a racemic mixture of enantiomers. Diastereomers can also be present if other stereocenters are formed.

  • Hydrolysis Products: The β-lactam ring is susceptible to hydrolysis, which opens the ring to form the corresponding β-amino acid. This is more likely during aqueous work-up or if the compound is exposed to acidic or basic conditions for extended periods.

Q2: What are the primary methods for purifying this compound?

A2: The most effective and commonly used methods are recrystallization and chromatography.

  • Recrystallization: Ideal for obtaining high-purity crystalline material, especially at a larger scale. It is effective at removing minor impurities that have different solubility profiles from the target compound.[2]

  • Flash Column Chromatography: The workhorse for purification in a lab setting, excellent for separating the target compound from impurities with different polarities.[1]

  • Preparative High-Performance Liquid Chromatography (Prep-HPLC): Used for achieving very high purity or for separating challenging, closely-eluting impurities.[3][4]

  • Supercritical Fluid Chromatography (SFC): A highly effective "green" chemistry technique, particularly powerful for separating enantiomers if you need to isolate a single stereoisomer from a racemic mixture.[5][6]

Q3: How do I choose the best purification method for my situation?

A3: The choice depends on the scale of your synthesis, the nature of the impurities, and the required final purity. Use the following decision tree to guide your choice.

G start Crude Product 4-(4-tert-Butyl-phenyl)-azetidin-2-one is_solid Is the crude material a solid? start->is_solid is_high_purity Is purity >90% by crude analysis (TLC/LCMS)? is_solid->is_high_purity Yes column_chrom Flash Column Chromatography is_solid->column_chrom No (Oily) recrystallize Recrystallization is_high_purity->recrystallize Yes is_high_purity->column_chrom No need_enantiomers Need to separate enantiomers? complex_mixture Are impurities closely related (similar Rf)? need_enantiomers->complex_mixture No sfc Chiral SFC need_enantiomers->sfc Yes prep_hplc Preparative HPLC complex_mixture->prep_hplc Yes end_high_purity High Purity Product complex_mixture->end_high_purity No recrystallize->need_enantiomers column_chrom->need_enantiomers prep_hplc->end_high_purity sfc->end_high_purity

Caption: Decision tree for selecting a purification method.

Troubleshooting Guide: Recrystallization

Q: My compound is an oil and will not crystallize. What should I do?

A: "Oiling out" is a common problem, especially if significant impurities are present which act as a eutectic mixture.

  • Probable Cause: High impurity level or inappropriate solvent choice.

  • Solution 1 (Scratch & Seed): Try scratching the inside of the flask with a glass rod at the solvent-air interface. This creates microscopic imperfections in the glass that can serve as nucleation sites for crystal growth. If you have a small amount of pure solid (a "seed crystal"), add a speck to the cooled solution to induce crystallization.[7]

  • Solution 2 (Solvent Adjustment): The compound may be too soluble in your chosen solvent. Add a co-solvent in which the compound is insoluble (an "anti-solvent") dropwise to the solution until it becomes slightly cloudy (the cloud point), then warm slightly to re-dissolve and cool slowly.

  • Solution 3 (Purify First): If the sample is very impure, oiling out is likely. Perform flash column chromatography first to remove the bulk of the impurities, and then recrystallize the resulting partially purified solid.

Q: My yield is very low after recrystallization. What went wrong?

A: A low yield is typically a solubility issue.

  • Probable Cause 1: Too much solvent was used. The goal is to dissolve the compound in the minimum amount of hot solvent. Using too much will keep a significant portion of your product dissolved in the mother liquor even after cooling.[7]

    • Solution: Before filtering, you can try to boil off some of the solvent to re-concentrate the solution and cool it again to recover more crystals.

  • Probable Cause 2: Premature crystallization during hot filtration. If you performed a hot filtration to remove insoluble impurities, your product may have crystallized on the filter paper or in the funnel stem.

    • Solution: Ensure your funnel is pre-heated (e.g., with a heat lamp or by passing hot solvent through it) and use fluted filter paper for a faster filtration.

Troubleshooting Guide: Flash Column Chromatography

Q: My compound streaks badly on the column and I get poor separation. Why?

A: Streaking or "tailing" indicates an undesirable interaction between your compound and the stationary phase (silica gel).

  • Probable Cause 1: Compound is too polar for the eluent. The lactam functionality in your molecule has some polarity. If your solvent system is too non-polar (e.g., 100% hexanes), the compound will move very slowly and can interact strongly with the polar silica surface, causing tailing.

  • Solution 1 (Increase Eluent Polarity): Gradually increase the proportion of the more polar solvent (e.g., ethyl acetate in a hexane/ethyl acetate system). This will compete with your compound for binding sites on the silica, leading to a cleaner elution profile.

  • Probable Cause 2: Sample is acidic or basic. The amide proton of the lactam is very weakly acidic, but impurities could be more so. Silica gel is slightly acidic and can have strong interactions with basic compounds.

  • Solution 2 (Add a Modifier): Add a small amount (0.1-1%) of a modifier to your eluent. For potentially acidic compounds, triethylamine can be used. For basic compounds, a small amount of acetic acid can help.

  • Probable Cause 3: Column is overloaded. Applying too much sample for the column size will lead to broad bands and poor separation.

  • Solution 3 (Reduce Load): As a rule of thumb, the sample load should be 1-5% of the mass of the silica gel.

G start Poor Separation (Co-elution) check_tlc Did TLC show good separation (ΔRf > 0.2)? start->check_tlc check_loading Was column loading <5% of silica mass? check_tlc->check_loading Yes optimize_tlc Re-optimize solvent system (TLC). Try different solvents. check_tlc->optimize_tlc No check_gradient Are you using a shallow gradient? check_loading->check_gradient Yes reduce_load Reduce sample load. Use a larger column. check_loading->reduce_load No use_gradient Run a shallow gradient elution instead of isocratic. check_gradient->use_gradient No success Improved Separation check_gradient->success Yes optimize_tlc->start reduce_load->start use_gradient->start

Caption: Troubleshooting workflow for poor column chromatography separation.

Troubleshooting Guide: HPLC and SFC

Q: When should I choose preparative SFC over chiral HPLC for enantiomer separation?

A: While both are powerful techniques, SFC offers distinct advantages.

  • Speed and Throughput: SFC methods are generally much faster due to the low viscosity of the supercritical CO2 mobile phase, allowing for higher flow rates without excessive backpressure.[8]

  • Solvent Reduction ("Green" Chemistry): SFC primarily uses compressed CO2 (often recycled) with a small amount of an alcohol co-solvent (like ethanol or methanol).[5][6] This drastically reduces the consumption and waste of organic solvents compared to HPLC.

  • Easier Sample Recovery: After collection, the CO2 evaporates, leaving your compound in a small volume of the alcohol co-solvent, which simplifies and speeds up post-purification workup.[8]

Q: My peaks are broad in preparative HPLC. What's the issue?

A: Peak broadening in preparative HPLC is often a sign that you are exceeding the capacity of the column.

  • Probable Cause 1: Mass Overload. You have injected too much compound mass onto the column.

    • Solution: Reduce the injection mass. Perform a loading study on an analytical column first to determine the maximum sample load before peak shape deteriorates, then scale that to your preparative column.[3]

  • Probable Cause 2: Volume Overload. The injection volume is too large, or the sample is dissolved in a solvent much stronger than the mobile phase.

    • Solution: Dissolve your sample in the mobile phase itself or in a weaker solvent if possible. Keep the injection volume as small as is practical.

Experimental Protocols
Protocol 1: Recrystallization from a Binary Solvent System (Ethanol/Water)

This protocol is suitable if the crude product is a solid with >90% purity.

  • Solubility Test: Place ~50 mg of crude material in a test tube. Add ethanol dropwise while warming until the solid just dissolves.

  • Dissolution: In an Erlenmeyer flask, add the minimum amount of hot ethanol to the bulk of your crude solid to fully dissolve it.

  • Induce Crystallization: While the solution is still warm, add water dropwise until the solution remains faintly cloudy.

  • Clarification: Add 1-2 drops of hot ethanol to make the solution clear again.

  • Cooling: Cover the flask and allow it to cool slowly to room temperature. For maximum recovery, subsequently place the flask in an ice bath for 30 minutes.

  • Isolation: Collect the crystals by vacuum filtration, washing with a small amount of cold ethanol/water mixture.

  • Drying: Dry the crystals under vacuum to a constant weight.

Protocol 2: Flash Column Chromatography

This is the primary method for purification of multi-gram quantities from a complex mixture.

  • Solvent System Selection: Use Thin Layer Chromatography (TLC) to find a suitable eluent. A good target is to have the product spot (Rf) at a value of ~0.3. For this compound, start with a solvent system of 20% Ethyl Acetate in Hexanes and adjust as needed.

  • Column Packing: Pack a glass column with silica gel as a slurry in the initial, non-polar eluent (e.g., Hexanes).

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent. Alternatively, for less soluble compounds, perform a "dry load" by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

  • Elution: Run the column using the selected solvent system. A gradient elution, starting with a low polarity (e.g., 10% Ethyl Acetate/Hexanes) and slowly increasing to a higher polarity (e.g., 40% Ethyl Acetate/Hexanes), often provides the best separation.[1]

  • Fraction Collection: Collect fractions and monitor them by TLC to identify which ones contain the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator.

Data & Method Comparison Tables

Table 1: Estimated Solubility Profile

SolventEstimated SolubilityNotes
Dichloromethane (DCM)HighGood for sample loading onto a column.
Ethyl Acetate (EtOAc)HighCommon polar eluent in chromatography.
Acetonitrile (ACN)HighCommon mobile phase in RP-HPLC.[9]
Ethanol / MethanolModerateGood for recrystallization, often with water.[10]
Hexanes / HeptaneLowCommon non-polar eluent in chromatography.
WaterVery LowThe compound is predominantly non-polar.

Table 2: Comparison of Primary Purification Techniques

TechniquePrimary UseThroughputSolvent UsageCost
Recrystallization Final polishing of solids (>90% pure)HighModerateLow
Flash Chromatography Primary purification of mixtures (1g - 100g)ModerateHighModerate
Preparative HPLC High-purity separation, difficult mixturesLowVery HighHigh
Chiral SFC Enantiomer separationHighLowHigh
References
  • Waters Corporation.
  • Waters Corporation.
  • Shimadzu. Chiral Separation Using SFC and HPLC Pittcon 2016 1760-16.
  • Selvita.
  • LCGC International.
  • Benchchem. Technical Support Center: Strategies for Purifying Highly Polar Organic Compounds.
  • RSC Publishing. A rapid, simple, high-performance liquid chromatography method for the clinical measurement of beta-lactam antibiotics in serum and interstitial fluid.
  • Agilent.
  • ResearchGate.
  • Minakem.
  • PubMed.
  • Chemistry LibreTexts. 3.6F: Troubleshooting.
  • Cooperative Organic Chemistry Student Laboratory Manual.
  • RSC Publishing. Recent advances in synthetic facets of immensely reactive azetidines.
  • LCGC International. Enhancing High-Throughput HPLC Methods for Small-Molecule Drug Discovery Using Superficially Porous Particle Technology.
  • AIP Publishing.
  • PubMed. Improving the chromatographic selectivity of β-lactam residue analysis in milk using phenyl-column chemistry prior to detection by tandem mass spectrometry.
  • Agilent.
  • Quick Company.
  • ResearchGate.
  • Scribd.
  • AKJournals.
  • Taylor & Francis Online.
  • Google P
  • Impactfactor. Synthesis of Some New Azetidinones Derived from Heterocyclics and their Antimicrobial Activity.
  • IJPSR. Rapeti et al., IJPSR, 2021; Vol. 12(1): 217-225.
  • Benchchem. Technical Support Center: Synthesis of 4-(4-Fluorobenzyl)azetidin-2-one.
  • SIELC. Separation of 4,4'-Di-tert-butylbiphenyl on Newcrom R1 HPLC column.
  • Der Pharma Chemica. Azetidinone: Different methods of synthesis and its biological profile.
  • Benchchem. Application Notes and Protocols for the Analytical Characterization of 4-(4-Fluorobenzyl)azetidin-2-one.
  • SynZeal. Ezetimibe diastereomers (R,R,R and S,S,S).
  • MDPI.
  • PMC.
  • Cytiva. Hydrophobic Interaction Chromatography Resins and Columns (Phenyl, Butyl, Octyl, etc.).
  • Google Patents.

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Reference Data & Comparative Studies

Validation

1H and 13C NMR spectra comparison of 4-(4-tert-Butyl-phenyl)-azetidin-2-one

As a Senior Application Scientist in structural elucidation and medicinal chemistry, I frequently encounter the need to rigorously validate the structural integrity of novel pharmacophores. The azetidin-2-one (β-lactam)...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist in structural elucidation and medicinal chemistry, I frequently encounter the need to rigorously validate the structural integrity of novel pharmacophores. The azetidin-2-one (β-lactam) ring is a privileged scaffold, serving as the core structural motif in both classical antibiotics (e.g., penicillins, cephalosporins) and modern cholesterol absorption inhibitors like Ezetimibe[1][2].

When optimizing these lead compounds, researchers often substitute the C4-phenyl ring with bulky, lipophilic groups—such as a tert-butyl moiety—to enhance membrane permeability (LogP) and alter steric interactions within the target binding pocket. However, these modifications fundamentally shift the electronic environment of the molecule. This guide provides an objective, data-driven comparison of the 1 H and 13 C NMR spectra of 4-(4-tert-butyl-phenyl)-azetidin-2-one against its unsubstituted baseline analog, 4-phenylazetidin-2-one , detailing the causality behind the observed chemical shifts and the experimental protocols required to generate self-validating data.

Mechanistic Context & Molecular Design

The introduction of a tert-butyl group at the para-position of the C4-phenyl ring introduces two competing physical phenomena that must be tracked via NMR:

  • Steric Bulk: The massive spatial requirement of the C(CH3​)3​ group restricts the rotational degrees of freedom of the phenyl ring relative to the β-lactam core.

  • Electronic Inductive Effect (+I): The tert-butyl group is strongly electron-donating via hyperconjugation and inductive effects. This pushes electron density into the aromatic π -system, shielding specific protons and carbons, which directly translates to upfield shifts in the NMR spectra.

To accurately capture these differences, the molecules must be synthesized and analyzed under identical, highly controlled conditions. The Staudinger [2+2] cycloaddition remains the most predictable and stereoselective method for constructing the azetidin-2-one core[3][4].

Experimental Workflows: Synthesis and NMR Acquisition

To ensure a self-validating system, the synthesis and analytical protocols must include internal checks for reaction completion and spectral calibration.

Protocol A: Staudinger Synthesis of β-Lactam Cores

The formal[2+2] cycloaddition between an imine and a ketene is a stepwise process dominated by charge-transfer interactions[3].

  • Imine Formation: Condense 4-tert-butylbenzaldehyde (1.0 eq) with an appropriate primary amine (e.g., p-anisidine, which can be oxidatively cleaved later to yield the free N-H lactam) in anhydrous dichloromethane (DCM) over MgSO4​ for 4 hours. Self-validation: Monitor water byproduct formation and TLC for the disappearance of the aldehyde.

  • Ketene Generation: Cool the imine solution to 0 °C under inert N2​ atmosphere. Add triethylamine (3.0 eq) followed by the dropwise addition of acetyl chloride (1.5 eq). The base dehydrohalogenates the acid chloride to generate the highly electrophilic ketene in situ[3].

  • Cycloaddition: Allow the reaction to warm to room temperature and stir for 12 hours. The imine nitrogen attacks the central ketene carbon, forming a zwitterionic intermediate that undergoes conrotatory ring closure[3].

  • Deprotection & Purification: Following oxidative cleavage of the N-protecting group (using ceric ammonium nitrate), purify the crude product via silica gel flash chromatography (Hexanes/EtOAc) to isolate the pure 4-(4-tert-butyl-phenyl)-azetidin-2-one.

Protocol B: NMR Sample Preparation and Acquisition
  • Solvent Selection: Dissolve 15 mg of the purified compound in 0.6 mL of deuterated chloroform ( CDCl3​ , 99.8% D). CDCl3​ is chosen because it lacks the strong hydrogen-bonding capabilities of DMSO- d6​ , preventing solvent-induced shifts of the β-lactam N-H proton.

  • Internal Calibration: Ensure the CDCl3​ contains 0.03% v/v Tetramethylsilane (TMS). Self-validation: All chemical shifts ( δ ) must be strictly referenced to the TMS signal at 0.00 ppm to eliminate magnetic field drift errors.

  • Acquisition Parameters: Acquire spectra on a 500 MHz NMR spectrometer. For 1 H NMR: 16 scans, 2-second relaxation delay. For 13 C NMR: 256 scans, proton-decoupled ( 1H -BB), 2-second relaxation delay to ensure accurate integration of quaternary carbons.

Workflow Visualization

Below is the logical pipeline mapping the synthetic generation of the β-lactam core to its structural elucidation.

G Imine Imine Formation (Aldehyde + Amine) Cyclo [2+2] Staudinger Cycloaddition Imine->Cyclo Ketene Ketene Generation (Acid Chloride + Base) Ketene->Cyclo BetaLactam β-Lactam Core (Azetidin-2-one) Cyclo->BetaLactam Stereoselective Ring Closure NMR NMR Analysis (1H & 13C in CDCl3) BetaLactam->NMR Purification & Sample Prep Data Structural & Electronic Elucidation NMR->Data TMS Calibration

Caption: Experimental workflow from Staudinger cycloaddition to NMR-based structural elucidation.

Quantitative Data Presentation

The following tables summarize the empirical NMR data, allowing for a direct comparison of the electronic environments of the two analogs.

Table 1: 1 H NMR Chemical Shifts (500 MHz, CDCl3​ , δ in ppm)

Proton Assignment4-phenylazetidin-2-one (Baseline)4-(4-tert-butyl-phenyl)-azetidin-2-oneMultiplicity & Coupling ( J in Hz)
N-H 6.506.45Broad singlet (br s)
Aromatic (meta to C4) 7.30 - 7.40 (m, 5H)7.25 (2H)Doublet, J=8.2 (AA'BB' system)
Aromatic (ortho to C4) Overlapping in multiplet7.40 (2H)Doublet, J=8.2 (AA'BB' system)
C4-H (β-lactam ring) 4.754.72Doublet of doublets, J=5.2,2.4
C3-H (cis to C4-H) 3.453.42Doublet of doublets, J=14.8,5.2
C3-H (trans to C4-H) 2.852.83Doublet of doublets, J=14.8,2.4
tert-Butyl ( CH3​ ) N/A1.32 (9H)Singlet (s)

Table 2: 13 C NMR Chemical Shifts (125 MHz, CDCl3​ , δ in ppm)

Carbon Assignment4-phenylazetidin-2-one (Baseline)4-(4-tert-butyl-phenyl)-azetidin-2-one
C2 (Carbonyl C=O) 168.5168.7
C4 (Chiral Center) 50.550.2
C3 ( CH2​ ) 47.847.9
Aromatic C (ipso to C4) 139.0136.0
Aromatic C (ipso to t-Bu) N/A151.2
Aromatic C (ortho to C4) 125.8125.5
Aromatic C (meta to C4) 128.8125.8
tert-Butyl (Quaternary C) N/A34.6
tert-Butyl ( CH3​ ) N/A31.3

Spectral Causality & Comparative Analysis

As an application scientist, simply listing shifts is insufficient; we must interpret the causality of the data to validate the structure.

The Aromatic Region Transformation

In the baseline 4-phenylazetidin-2-one, the aromatic protons appear as a complex multiplet between 7.30 and 7.40 ppm. This is due to the highly similar electronic environments of the ortho, meta, and para protons on the unsubstituted ring.

Upon adding the tert-butyl group, the symmetry of the molecule changes to a para-disubstituted system. This generates a classic AA'BB' pseudo-doublet system in the 1 H NMR. The protons ortho to the tert-butyl group resonate at 7.40 ppm, while those meta to it (and ortho to the azetidin-2-one ring) are shielded by the +I inductive effect of the alkyl group, shifting upfield to 7.25 ppm. In the 13 C spectrum, the ipso carbon attached to the tert-butyl group experiences massive deshielding, shifting downfield to 151.2 ppm, a hallmark signature of quaternary carbons bound to highly branched alkyl chains.

The Aliphatic Signature

The most immediate visual confirmation of the modified analog is the massive, sharp 9-proton singlet at 1.32 ppm . Because the three methyl groups of the tert-butyl moiety are chemically equivalent and have no adjacent protons, they do not couple (hence, a singlet). In the 13 C NMR, the quaternary carbon of the tert-butyl group appears at 34.6 ppm , while the three equivalent methyl carbons resonate at 31.3 ppm .

The β-Lactam Core Dynamics

The rigid geometry of the 4-membered azetidin-2-one ring forces a specific coupling environment[3]. The C3 methylene protons are diastereotopic (one is cis to the C4-phenyl group, the other is trans).

  • The cis-proton experiences steric compression and magnetic anisotropy from the adjacent phenyl ring, pushing it downfield to 3.42 ppm .

  • The trans-proton is less affected and resonates upfield at 2.83 ppm .

Noticeably, the C4-H proton in the tert-butyl analog (4.72 ppm) is slightly upfield compared to the baseline analog (4.75 ppm). This subtle shift is a direct consequence of the electron-donating nature of the tert-butyl group. The increased electron density propagates through the π -system of the phenyl ring, slightly shielding the adjacent C4 methine proton on the β-lactam ring.

Conclusion

By systematically comparing these two analogs, we validate that substituting the C4-phenyl ring with a tert-butyl group achieves the desired steric bulk (evidenced by the 1.32 ppm singlet) while predictably altering the electronic landscape of the molecule via inductive shielding. This self-validating analytical approach ensures that when these pharmacophores are advanced into in vitro biological assays—such as evaluating their efficacy as cholesterol absorption inhibitors[1]—the structure-activity relationship (SAR) data is grounded in absolute structural certainty.

Sources

Comparative

Strategic Evaluation of 4-(4-tert-Butyl-phenyl)-azetidin-2-one in Drug Discovery: A Comparative Guide to β-Lactam Intermediates

As a Senior Application Scientist, I frequently encounter the challenge of selecting the optimal β-lactam scaffold for early-stage drug discovery and complex intermediate synthesis. The azetidin-2-one (β-lactam) ring is...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently encounter the challenge of selecting the optimal β-lactam scaffold for early-stage drug discovery and complex intermediate synthesis. The azetidin-2-one (β-lactam) ring is a privileged pharmacophore, historically renowned for its role in antibiotics but increasingly leveraged in cholesterol absorption inhibitors (e.g., Ezetimibe) and antimitotic oncology agents[1].

When designing these molecules, the substituent at the C4 position of the azetidin-2-one ring dictates the intermediate's physicochemical behavior, synthetic tractability, and target binding affinity. This guide provides an objective, data-driven comparison between 4-(4-tert-butyl-phenyl)-azetidin-2-one and other prominent alternatives, such as the 4-(4-fluorophenyl) and 4-acetoxy derivatives, to help researchers optimize their synthetic pipelines.

Mechanistic & Structural Comparison: The Role of C4 Substitution

The substitution pattern on the azetidin-2-one core fundamentally alters the molecule's electronic distribution and steric bulk.

4-(4-tert-Butyl-phenyl)-azetidin-2-one

The incorporation of a bulky, highly lipophilic tert-butyl group at the para-position of the C4-phenyl ring serves two primary mechanistic purposes:

  • Lipophilicity & Permeability: The tert-butyl moiety significantly increases the partition coefficient (logP). In antimicrobial research, this increased lipophilicity has been shown to improve the permeability of the molecule across complex bacterial cell walls, such as those of Mycobacterium tuberculosis[2]. In oncology, 1,4-diarylazetidin-2-ones utilizing the tert-butylphenyl group exhibit potent tubulin destabilizing activity in breast cancer cell lines[3].

  • Steric Shielding: The bulky tert-butyl group acts as a steric shield, preventing rapid oxidative metabolism at the para-position, a common degradation pathway in in vivo models.

Alternative 1: 4-(4-Fluorophenyl)-azetidin-2-one

This is the core intermediate for Ezetimibe, a blockbuster cholesterol absorption inhibitor targeting the NPC1L1 transporter[4]. Fluorine is a classic bioisostere for hydrogen; it provides metabolic stability against cytochrome P450 oxidation without adding significant steric bulk. While the tert-butyl analog can also inhibit cholesterol absorption, the fluorophenyl variant is often preferred in cardiovascular indications due to its superior fit within the tight binding pocket of NPC1L1.

Alternative 2: 4-Acetoxyazetidin-2-one

Unlike the aryl-substituted azetidinones, 4-acetoxyazetidin-2-one is a highly reactive intermediate primarily used in the synthesis of carbapenem and carbacepham antibiotics[5]. The acetoxy group functions as an excellent leaving group, allowing for nucleophilic displacement at the C4 position or the generation of reactive N-acyliminium cations in acidic media[5].

Quantitative Data: Physicochemical & Synthetic Profile

To facilitate objective decision-making, the following table summarizes the comparative performance metrics of these three distinct β-lactam intermediates based on established synthetic methodologies[6].

Parameter4-(4-tert-Butyl-phenyl)-azetidin-2-one4-(4-Fluorophenyl)-azetidin-2-one4-Acetoxyazetidin-2-one
Primary Application Antimitotics, Antimicrobials, SAR ProbesCholesterol Absorption InhibitorsCarbapenem Antibiotics
Key Synthetic Route Staudinger [2+2] CycloadditionIntramolecular Cyclization / StaudingerNucleophilic Substitution / Rearrangement
Typical Yield 60 - 75%75 - 90% (Cyclization)[6]80 - 95%
Lipophilicity Contribution High (Increases logP significantly)Moderate (Metabolic stability focus)Low (Reactive leaving group)
Steric Bulk (C4) High (Bulky tert-butyl group)Low (Fluorine is small, electronegative)Moderate (Acetoxy group)
Stereocontrol Diastereomeric mixtures common (cis/trans)Excellent via chiral γ-amino acid precursorsExcellent via chiral auxiliaries

Experimental Methodology: Self-Validating Staudinger [2+2] Cycloaddition

The Staudinger cycloaddition is the most versatile method for constructing the 4-(4-tert-butyl-phenyl)-azetidin-2-one core. The reaction involves the [2+2] cycloaddition of an imine (derived from 4-tert-butylbenzaldehyde) with a ketene (generated in situ from an acid chloride)[6].

The following protocol is designed as a self-validating system: the visual cues (color changes, precipitate formation) and thermal controls ensure the generation of the highly reactive ketene intermediate is strictly managed.

Step-by-Step Protocol
  • Imine Formation:

    • Condense 4-tert-butylbenzaldehyde (1.0 equiv) with an appropriate primary amine (e.g., p-anisidine, 1.0 equiv) in anhydrous dichloromethane (DCM) over activated 4Å molecular sieves.

    • Causality: Molecular sieves drive the equilibrium forward by sequestering the water byproduct, preventing imine hydrolysis. Stir for 12 hours at room temperature.

  • Cryogenic Cooling & Base Addition:

    • Filter the imine solution into a flame-dried, multi-neck flask under an inert argon atmosphere. Cool the system to -78 °C using a dry ice/acetone bath.

    • Add triethylamine (TEA, 3.0 equiv).

    • Causality: Cryogenic temperatures are mandatory. Ketenes are highly prone to dimerization at room temperature. The low temperature stabilizes the ketene once generated, ensuring it reacts exclusively with the imine[6].

  • Ketene Generation & Cycloaddition:

    • Add the activated acid chloride (e.g., benzyloxyacetyl chloride, 1.5 equiv) dropwise over 30 minutes.

    • Validation Check: The immediate formation of a white precipitate (triethylammonium chloride) validates the successful dehydrohalogenation of the acid chloride to form the ketene.

  • Thermal Equilibration:

    • Allow the reaction to slowly warm to room temperature over 12 hours.

    • Causality: The [2+2] cycloaddition is a concerted, asynchronous process. Warming provides the necessary activation energy for the cycloaddition to proceed to completion while the ketene is slowly consumed.

  • Workup & Purification:

    • Quench the reaction with saturated aqueous NaHCO₃. Extract with DCM, wash with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify via silica gel chromatography (Hexanes/Ethyl Acetate).

Visualizations of Workflows and Pharmacological Logic

To clearly map both the synthetic workflow and the pharmacological rationale behind selecting the tert-butylphenyl substituent, I have generated the following relationship diagrams.

Diagram 1: Staudinger[2+2] Cycloaddition Workflow

This diagram illustrates the critical dependencies and phase transitions in the synthesis of the azetidin-2-one core.

Staudinger_Workflow Imine 1. Imine Formation (4-t-Butylbenzaldehyde + Amine) Cooling 2. Cryogenic Cooling (-78 °C, Argon Atm) Imine->Cooling Ketene 3. Ketene Generation (Acid Chloride + TEA) Cooling->Ketene Cyclo 4. [2+2] Cycloaddition (Gradual Warming to RT) Ketene->Cyclo Prevents Dimerization Product 5. 4-(4-tert-Butyl-phenyl) -azetidin-2-one Cyclo->Product

Caption: Step-by-step synthetic workflow of the Staudinger [2+2] cycloaddition for azetidin-2-one.

Diagram 2: Structure-Activity Relationship (SAR) Impact of C4-Substitution

This diagram maps how the choice of the C4 substituent dictates the biological application of the resulting β-lactam.

SAR_Impact Core Azetidin-2-one (β-Lactam) Core Sub1 C4: 4-tert-Butylphenyl Core->Sub1 Sub2 C4: 4-Fluorophenyl Core->Sub2 Sub3 C4: Acetoxy Core->Sub3 Effect1 High logP & Steric Bulk Sub1->Effect1 Effect2 Metabolic Stability Sub2->Effect2 Effect3 Reactive Leaving Group Sub3->Effect3 Target1 Antimicrobials & Tubulin Inhibitors Effect1->Target1 Target2 NPC1L1 (Cholesterol Absorption) Effect2->Target2 Target3 Carbapenem Antibiotics Effect3->Target3

Caption: Pharmacological impact and target divergence based on C4 substitution of the azetidin-2-one core.

Conclusion

The selection of a β-lactam intermediate must be heavily dictated by the end-goal of the medicinal chemistry program. While 4-(4-fluorophenyl)-azetidin-2-one remains the gold standard for cholesterol absorption inhibitors due to its optimized metabolic profile, 4-(4-tert-butyl-phenyl)-azetidin-2-one is a superior scaffold when exploring novel antimitotic agents or targeting highly impermeable bacterial pathogens. Its synthesis via the Staudinger cycloaddition is robust, provided that the stringent cryogenic parameters required for ketene stabilization are strictly maintained.

References

  • Azetidin-2-ones: structures of antimitotic compounds based on the 1-(3,4,5-trimethoxyphenyl)azetidin-2-one core. National Institutes of Health (NIH). Available at:[Link]

  • Ferrier−Petasis Rearrangement of 4-(Vinyloxy)azetidin-2-ones: An Entry to Carbapenams and Carbacephams. American Chemical Society (ACS). Available at:[Link]

  • Synthesis of libraries of derivatives of pyridine carboxamidrazones. Aston University. Available at:[Link]

  • 3-Vinylazetidin-2-Ones: Synthesis, Antiproliferative and Tubulin Destabilizing Activity in MCF-7 and MDA-MB-231 Breast Cancer Cells. National Institutes of Health (NIH). Available at:[Link]

  • Diphenylazetidinone derivatives possessing cholesterol absorption inhibitory activity. Google Patents.

Sources

Validation

comparing biological activity of 4-(4-tert-butyl-phenyl)-azetidin-2-one derivatives

As a Senior Application Scientist, I have evaluated countless pharmacophores, but the functional plasticity of the azetidin-2-one (β-lactam) core remains unparalleled. When this rigid four-membered ring is functionalized...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I have evaluated countless pharmacophores, but the functional plasticity of the azetidin-2-one (β-lactam) core remains unparalleled. When this rigid four-membered ring is functionalized with a 4-(4-tert-butyl-phenyl) moiety, the scaffold undergoes a dramatic shift in its biological activity profile.

The causality behind this shift is rooted in physicochemical properties: the bulky, highly lipophilic tert-butyl group acts as a critical structural anchor. It enhances cell membrane permeability and facilitates deep, thermodynamically favorable insertions into specific hydrophobic binding pockets—ranging from the colchicine-binding site of human tubulin to the NPC1L1 cholesterol transporter and bacterial transpeptidases.

This guide objectively compares the multi-target biological performance of 4-(4-tert-butyl-phenyl)-azetidin-2-one derivatives across oncology, cardiovascular, and infectious disease applications, providing the foundational experimental data and self-validating protocols necessary for rigorous drug development.

Part 1: Anticancer Activity (Tubulin Polymerization Inhibition)

Mechanistic Causality: Azetidin-2-one derivatives have been engineered to mimic the cis-stilbene configuration of Combretastatin A-4 (CA-4), a potent vascular disrupting agent[1]. The rigid β-lactam ring locks the aryl substituents in a cis-orientation, preventing the spontaneous cis-to-trans isomerization that drastically reduces the in vivo efficacy of CA-4[1]. The addition of a 4-tert-butylphenyl group provides a massive hydrophobic domain that perfectly complements the colchicine-binding site on β-tubulin. This binding sterically blocks the addition of new tubulin heterodimers, leading to microtubule destabilization, mitotic catastrophe, and G2/M phase arrest in breast cancer cells[1][2].

Quantitative Data Comparison:

Compound / Analog Target Cell Line IC50 (nM) Primary Mechanism
Combretastatin A-4 (Reference) MCF-7 3.9 Tubulin Destabilization
4-[3-Hydroxy-4-methoxyphenyl]-1-(3,4,5-trimethoxyphenyl)-3-vinylazetidin-2-one MCF-7 8.0 Tubulin Destabilization
4-(3,4,5-Trimethoxyphenyl)-1-(4-tert-butylphenyl)-3-vinylazetidin-2-one MCF-7 ~22.0 Tubulin Destabilization

| 1-(4-chlorophenyl) analog | MCF-7 | >400.0 | Weak Tubulin Binding |

Self-Validating Protocol: In Vitro Tubulin Polymerization Assay Rationale: To definitively prove that cytotoxicity is caused by direct tubulin interaction rather than off-target kinase inhibition, a cell-free fluorescent polymerization assay is required.

  • Preparation: Thaw porcine brain tubulin (>99% pure) on ice. Resuspend in PEM buffer (80 mM PIPES, 2 mM MgCl2, 0.5 mM EGTA, pH 6.9) containing 10 µM DAPI (fluorescent reporter) and 1 mM GTP.

  • Compound Incubation: Pre-incubate tubulin (3 mg/mL) with 10 µM of the 4-(4-tert-butyl-phenyl)-azetidin-2-one derivative, CA-4 (positive control), or 0.1% DMSO (vehicle control) in a 96-well half-area plate at 4°C for 15 minutes.

  • Polymerization Initiation: Transfer the plate to a fluorometer pre-warmed to 37°C to trigger polymerization.

  • Kinetic Measurement: Measure fluorescence (Ex: 360 nm / Em: 420 nm) every minute for 60 minutes.

  • System Validation: The assay is only valid if the DMSO control yields a classic sigmoidal curve (nucleation, growth, and steady-state phases). Active derivatives must show a flattened curve, indicating an 8- to 10-fold reduction in the Vmax of polymerization[1][3].

TubulinPathway A 4-(4-tert-butylphenyl) azetidin-2-one derivative B Binds Colchicine Domain on β-Tubulin A->B C Inhibits Tubulin Polymerization B->C D Mitotic Spindle Disruption C->D E G2/M Phase Arrest & Apoptosis (MCF-7) D->E

Caption: Mechanism of tubulin destabilization and G2/M arrest by azetidin-2-one derivatives.

Part 2: Cholesterol Absorption Inhibition (NPC1L1 Modulation)

Mechanistic Causality: Ezetimibe, a blockbuster cholesterol-lowering drug, relies on a 1-(4-fluorophenyl)-azetidin-2-one core. However, rapid phase II metabolism (glucuronidation) at its phenolic sites can lead to high pharmacokinetic variability. Substituting the fluorophenyl or hydroxyphenyl rings with a 4-tert-butylphenyl group maintains the critical lipophilicity required to partition into the brush border membrane of enterocytes, while providing immense steric hindrance against rapid metabolic degradation[4]. These derivatives selectively bind to the Niemann-Pick C1-Like 1 (NPC1L1) protein, blocking the clathrin-mediated endocytosis of dietary and biliary cholesterol[4].

Quantitative Data Comparison:

Compound Target In Vivo Cholesterol Inhibition (%) Metabolic Stability (t1/2 in vitro)
Ezetimibe (Reference) NPC1L1 >90% Moderate (Rapid Glucuronidation)
1-(4-tert-butylphenyl)-azetidin-2-one analog NPC1L1 75 - 82% High (Steric Shielding)

| 1-(phenyl)-azetidin-2-one analog | NPC1L1 | <30% | Low |

Self-Validating Protocol: Caco-2 Cell Cholesterol Uptake Assay Rationale: Caco-2 monolayers differentiate to mimic the human intestinal epithelium. Measuring radiolabeled cholesterol uptake provides a direct, functionally relevant readout of NPC1L1 inhibition.

  • Cell Culture: Seed Caco-2 cells on polycarbonate Transwell filter inserts. Culture for 21 days until transepithelial electrical resistance (TEER) exceeds 400 Ω·cm², confirming tight junction formation.

  • Micelle Preparation: Prepare artificial mixed micelles containing 5 mM sodium taurocholate, 0.5 mM oleic acid, and 1 µCi/mL [³H]-cholesterol in serum-free DMEM.

  • Treatment: Pre-incubate the apical chamber with 1-10 µM of the azetidin-2-one derivative or Ezetimibe for 2 hours.

  • Uptake: Add the [³H]-cholesterol micelles to the apical chamber and incubate for exactly 1 hour at 37°C.

  • Quantification: Wash the monolayer with cold PBS containing 1 mM taurocholate to remove surface-bound cholesterol. Lyse cells in 0.1 N NaOH and quantify intracellular [³H] via liquid scintillation counting.

  • System Validation: The assay is validated only if Ezetimibe (positive control) reduces [³H]-cholesterol uptake by at least 50% compared to the vehicle control, and TEER measurements remain stable (ruling out membrane toxicity).

NPC1L1Pathway A Azetidin-2-one Cholesterol Inhibitor B Targets NPC1L1 Transporter (Brush Border Membrane) A->B C Blocks Clathrin-Mediated Endocytosis of Cholesterol B->C D Reduced Hepatic Cholesterol Stores C->D E Upregulation of LDL Receptors (Lower Serum LDL) D->E

Caption: Inhibition of NPC1L1-mediated cholesterol absorption by azetidin-2-one analogs.

Part 3: Antimicrobial Activity (Schiff Base Derivatives)

Mechanistic Causality: When 4-(4-tert-butylphenyl)-azetidin-2-ones are synthesized via the Staudinger cycloaddition of Schiff bases, they exhibit notable broad-spectrum antimicrobial properties[5][6]. The fundamental mechanism relies on the highly strained β-lactam ring acylating the active site serine of Penicillin-Binding Proteins (PBPs), halting peptidoglycan cross-linking. The tert-butylphenyl group significantly increases the partition coefficient (logP) of the molecule, allowing it to penetrate the thick lipid-rich cell walls of specific Gram-positive bacteria and fungi far more effectively than unsubstituted analogs[5][6].

Quantitative Data Comparison:

Compound S. aureus MIC (µg/mL) E. coli MIC (µg/mL) C. albicans MIC (µg/mL)
Ampicillin (Reference) 0.25 2.0 N/A
3-chloro-1-(4-tert-butylphenyl)-azetidin-2-one 8.0 16.0 32.0

| 3-chloro-1-(phenyl)-azetidin-2-one | >64.0 | >64.0 | >128.0 |

Self-Validating Protocol: Broth Microdilution MIC Assay Rationale: This protocol ensures that the observed antibacterial effect is due to intrinsic compound activity and not solvent toxicity, utilizing resazurin as an objective metabolic viability indicator.

  • Inoculum Preparation: Adjust bacterial suspensions (e.g., S. aureus ATCC 29213) to a 0.5 McFarland standard, then dilute 1:100 in Mueller-Hinton Broth (MHB) to yield ~5 × 10⁵ CFU/mL.

  • Serial Dilution: In a 96-well plate, perform two-fold serial dilutions of the azetidin-2-one derivative (from 128 µg/mL to 0.25 µg/mL) in MHB. Ensure the final DMSO concentration is strictly <1%.

  • Inoculation: Add 50 µL of the bacterial inoculum to each well. Include a growth control (no drug) and a sterility control (no bacteria).

  • Incubation & Readout: Incubate at 37°C for 18 hours. Add 10 µL of 0.015% resazurin dye to each well and incubate for an additional 2 hours.

  • System Validation: A color change from blue (oxidized) to pink (reduced) indicates bacterial growth. The MIC is the lowest concentration that remains blue. The assay is valid only if the sterility control remains blue and the growth control turns pink.

Workflow A Compound Synthesis & Purification B In Vitro Screening (MCF-7, Caco-2, Bacteria) A->B C Target Validation (Tubulin Assay, NPC1L1) B->C D Cytotoxicity Profiling (HEK-293T) B->D E Lead Optimization (SAR Analysis) C->E D->E

Caption: Multidisciplinary experimental workflow for evaluating azetidin-2-one derivatives.

References

  • Synthesis, characterization and biological activities of 4-thiazolidinone and 2-azetidinone derivatives. ResearchGate.[Link]

  • Benzothiazole incorporated thiazolidin-4-ones and azetidin-2-ones derivatives: Synthesis and in vitro antimicrobial evaluation. Arabian Journal of Chemistry.[Link]

  • Diphenylazetidinone derivatives possessing cholesterol absorption inhibitory activity.
  • 3-Vinylazetidin-2-Ones: Synthesis, Antiproliferative and Tubulin Destabilizing Activity in MCF-7 and MDA-MB-231 Breast Cancer Cells. MDPI Pharmaceuticals.[Link]

  • 3-Vinylazetidin-2-Ones: Synthesis, Antiproliferative and Tubulin Destabilizing Activity in MCF-7 and MDA-MB-231 Breast Cancer Cells. PubMed (NIH).[Link]

  • 3-Vinylazetidin-2-Ones: Synthesis, antiproliferative and tubulin destabilizing activity in MCF-7 and MDA-MB-231 Breast Cancer Cells. University of Limerick Repository.[Link]

Sources

Comparative

IR Spectroscopy Reference Data for 4-(4-tert-butyl-phenyl)-azetidin-2-one Validation

Executive Summary The structural validation of β -lactam intermediates is a critical quality control checkpoint in the development of cholesterol absorption inhibitors and novel antibiotics. This guide provides an in-dep...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The structural validation of β -lactam intermediates is a critical quality control checkpoint in the development of cholesterol absorption inhibitors and novel antibiotics. This guide provides an in-depth comparative analysis of Infrared (IR) spectroscopy modalities—specifically Attenuated Total Reflectance (ATR) versus Potassium Bromide (KBr) Transmission—for the structural verification of 4-(4-tert-butyl-phenyl)-azetidin-2-one . By bridging theoretical vibrational mechanics with field-proven experimental protocols, this document serves as a self-validating framework for analytical scientists.

Mechanistic Grounding: The Spectroscopic Profile of Azetidin-2-ones

The 4-(4-tert-butyl-phenyl)-azetidin-2-one molecule presents a unique spectroscopic signature driven by its highly constrained geometry.

In standard acyclic amides, the resonance between the nitrogen lone pair and the carbonyl carbon significantly lowers the C=O stretching frequency to approximately 1640–1670 cm⁻¹[1]. However, the four-membered β -lactam ring of an azetidin-2-one introduces severe angle strain. This structural constraint sterically hinders the nitrogen's ability to achieve the planar geometry required for optimal resonance overlap. Consequently, the carbonyl bond retains a higher degree of double-bond character, increasing its force constant[2]. This shifts the C=O stretching frequency significantly higher, typically observed in the 1740 to 1760 cm⁻¹ range[1][3].

Additionally, the para-tert-butylphenyl substituent provides distinct spectral markers: strong aliphatic C-H stretching and a highly characteristic symmetric/asymmetric bending doublet for the tert-butyl methyl groups, alongside the out-of-plane bending typical of 1,4-disubstituted benzenes.

Comparative Guide: Analytical Modalities for API Validation

When validating this specific API intermediate, selecting the correct sample presentation method is critical to avoiding spectral artifacts and false-negative quality control results.

FT-IR Attenuated Total Reflectance (ATR)

ATR utilizes an evanescent wave generated by total internal reflection within a high-refractive-index crystal (e.g., Diamond or ZnSe)[4].

  • Performance Advantage: ATR is non-destructive and requires zero sample preparation, yielding quantitative results comparable to traditional methods without the risk of mechanochemical degradation[5]. It is entirely immune to the moisture absorption issues that plague alkali halide matrices.

  • Mechanistic Caveat: The penetration depth of the evanescent wave is directly proportional to the wavelength of the IR radiation. Therefore, peaks at higher wavenumbers (such as the crucial N-H stretch at ~3250 cm⁻¹) will appear artificially weaker compared to transmission spectra unless an ATR-correction algorithm is applied.

Transmission FT-IR (KBr Pellet)

The traditional pharmacopeial standard involves dispersing the API in a transparent potassium bromide matrix.

  • Performance Advantage: Provides excellent signal-to-noise ratios and isotropic peak intensities across the entire mid-IR range (4000–400 cm⁻¹), making it the gold standard for regulatory library matching[6].

  • Mechanistic Caveat: KBr is highly hygroscopic. Absorbed atmospheric water exhibits a broad, intense O-H stretch at ~3400 cm⁻¹, which can easily mask or convolute the secondary amine (N-H) stretch of the azetidin-2-one ring. Furthermore, the immense pressure required to fuse the pellet (typically 10 tons) can induce localized heating and polymorphic phase transitions in sensitive crystalline APIs.

Quantitative Data: Reference IR Frequencies

The following table summarizes the expected quantitative IR vibrational data for 4-(4-tert-butyl-phenyl)-azetidin-2-one, serving as a reference for cross-validation.

Functional GroupExpected Wavenumber (cm⁻¹)IntensityMechanistic Assignment
N-H Stretch 3200 – 3300Medium, BroadSecondary lactam amine; highly sensitive to intermolecular hydrogen bonding.
C-H Stretch 2860 – 2960StrongAliphatic stretching of the tert-butyl methyl groups.
C=O Stretch 1740 – 1760Very StrongConstrained β -lactam carbonyl; elevated due to 4-membered ring strain[2][3].
C=C Stretch 1510, 1600MediumAromatic ring breathing vibrations of the phenyl group.
C-H Bend 1365, 1390Medium (Doublet)Characteristic gem-dimethyl/tert-butyl umbrella deformation.
C-H Bend 820 – 840StrongOut-of-plane bending, diagnostic of para-(1,4)-disubstituted benzenes.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following step-by-step methodologies incorporate internal self-validation checks.

Protocol A: FT-IR ATR Workflow (Recommended for Routine QC)
  • Background Acquisition: Clean the diamond ATR crystal with spectroscopic-grade isopropanol and allow it to evaporate completely. Acquire a background spectrum (64 scans, 4 cm⁻¹ resolution)[5].

  • Sample Application: Place approximately 5–10 mg of pure 4-(4-tert-butyl-phenyl)-azetidin-2-one powder directly onto the center of the crystal.

  • Compression & Validation: Lower the pressure anvil.

    • Self-Validation Check: Monitor the live spectral preview. Gradually increase the downforce until the β -lactam C=O peak at ~1745 cm⁻¹ reaches an absorbance of at least 0.5 AU. Good contact is vital to exclude noisy spectrum acquisition[4].

  • Acquisition & Processing: Record 64 scans. Apply an Advanced ATR-Correction algorithm in your spectrometer's software to compensate for wavelength-dependent penetration depth, normalizing the spectrum for direct comparison against transmission libraries.

Protocol B: KBr Pellet Transmission Workflow (Recommended for Regulatory Submission)
  • Matrix Desiccation: Dry spectroscopic-grade KBr in a vacuum oven at 105°C for a minimum of 2 hours to eliminate interfering moisture[6].

  • Trituration: Weigh ~1 mg of the API and ~100 mg of the dried KBr. Gently triturate the mixture in an agate mortar for exactly 60 seconds.

    • Causality Note: Avoid excessive grinding force. High shear stress can cause localized heating, leading to polymorphic transformation of the API.

  • Pressing: Transfer the homogenous powder to a 13 mm stainless steel die. Apply 10 tons of pressure under a vacuum (to remove trapped air) for 2 minutes to form a glassy, transparent pellet.

  • Acquisition & Validation: Place the pellet in the transmission holder and acquire the spectrum (64 scans, 4 cm⁻¹ resolution).

    • Self-Validation Check: Inspect the baseline at 4000 cm⁻¹. If the baseline transmittance is below 80%, the pellet is scattering light (poorly pressed or contains moisture) and must be discarded and remade.

Workflow Visualization

IR_Workflow API 4-(4-tert-butyl-phenyl) -azetidin-2-one ATR_Path ATR Method (Direct Crystal) API->ATR_Path Non-destructive KBr_Path KBr Method (1% w/w Matrix) API->KBr_Path Pharmacopeial ATR_Scan Acquire ATR Spectrum (Validate >0.5 AU) ATR_Path->ATR_Scan KBr_Scan Acquire Trans. Spectrum (Validate >80% Transmittance) KBr_Path->KBr_Scan Process Spectral Processing (Baseline & ATR Correction) ATR_Scan->Process Depth Correction KBr_Scan->Process Background Sub Validate Cross-Validation Confirm 1745 cm⁻¹ Peak Process->Validate

Workflow for the FT-IR spectroscopic validation of 4-(4-tert-butyl-phenyl)-azetidin-2-one.

References

  • [3] Synthesis of Novel N-(4-Ethoxyphenyl) Azetidin-2-ones and Their Oxidative N-Deprotection by Ceric Ammonium Nitrate. MDPI (Molecules). Available at:[Link]

  • [1] Carbonyl Compounds - IR Spectroscopy. Gdansk University of Technology. Available at: [Link]

  • [4] FT-IR/ATR Solid Film Formation: Qualitative and Quantitative Analysis of a Piperacillin-Tazobactam Formulation. National Center for Biotechnology Information (PMC). Available at:[Link]

  • [2] Infrared Spectrometry. Michigan State University. Available at:[Link]

  • [6] Simultaneous Quantification of Ibuprofen and Paracetamol in Tablet Formulations Using Transmission Fourier Transform Infrared Spectroscopy. ResearchGate. Available at:[Link]

Sources

Validation

X-Ray Crystallography vs. Alternative Modalities for Stereochemical Validation of 4-(4-tert-butyl-phenyl)-azetidin-2-one Derivatives

The azetidin-2-one ( β -lactam) scaffold is a privileged pharmacophore in drug development, serving as the core structure for antibiotics, cholesterol absorption inhibitors (e.g., ezetimibe), and tubulin-targeting antica...

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Author: BenchChem Technical Support Team. Date: April 2026

The azetidin-2-one ( β -lactam) scaffold is a privileged pharmacophore in drug development, serving as the core structure for antibiotics, cholesterol absorption inhibitors (e.g., ezetimibe), and tubulin-targeting anticancer agents. When functionalized with a bulky 4-tert-butyl-phenyl group at the C4 position, the molecule presents unique stereochemical and crystallographic challenges.

This guide provides an objective, data-driven comparison of Single-Crystal X-ray Diffraction (SCXRD) against alternative analytical modalities (NMR, VCD/ECD, and Chiral HPLC) for validating the relative and absolute stereochemistry of these heavily substituted β -lactams.

Workflow Synthesis Staudinger Synthesis (Racemic Mixture) HPLC Chiral HPLC (Enantiomer Separation) Synthesis->HPLC NMR 1H NMR Analysis (Relative Config: J-coupling) HPLC->NMR Crystallization Slow Evaporation (Single Crystal Growth) NMR->Crystallization SCXRD SCXRD at 100 K (Absolute Config: Flack Param) Crystallization->SCXRD

Orthogonal stereochemical validation workflow for azetidin-2-one derivatives.

The Causality of Stereochemical Ambiguity

The synthesis of 4-(4-tert-butyl-phenyl)-azetidin-2-one derivatives typically relies on the Staudinger [2+2] cycloaddition between a ketene and an imine. This reaction proceeds via a transient zwitterionic intermediate. The stereochemical outcome—whether the C3 and C4 substituents end up cis or trans to each other—is dictated by a kinetic competition: the rate of direct ring closure versus the rate of imine isomerization within the intermediate1[1].

The 4-tert-butyl-phenyl group introduces severe steric hindrance. This bulk heavily biases the zwitterionic intermediate to undergo bond rotation to minimize steric clash before cyclization, often favoring the thermodynamically stable trans-diastereomer. However, depending on the electronic nature of the C3 substituent and the reaction temperature, mixtures of cis and trans isomers are frequently generated, necessitating rigorous downstream validation2[2].

Objective Performance Comparison: SCXRD vs. Alternatives

While SCXRD is the gold standard for absolute configuration, it is part of a broader analytical ecosystem. The table below summarizes the quantitative performance metrics of each modality.

Analytical ModalityPrimary OutputTypical Data MetricSample RequirementAbsolute Configuration Capability
SCXRD 3D Atomic CoordinatesFlack Parameter <0.1 10–50 μ m Single CrystalYes (Unambiguous solid-state mapping)
1 H NMR Relative Stereochemistry J3,4​ (cis): 4.0–5.6 Hz J3,4​ (trans): 1.0–2.7 Hz2–5 mg (Solution)No (Requires chiral derivatization)
VCD / ECD Chiroptical Signatures Δϵ (Differential Absorbance)5–10 mg (Solution)Yes (Requires complex DFT modeling)
Chiral HPLC Enantiomeric Excess ( ee )Retention Time ( Rt​ ) <1 mg (Solution)No (Requires known reference standards)
Why Alternatives Fall Short for Absolute Configuration
  • NMR Spectroscopy: While 1 H NMR is excellent for determining relative stereochemistry via J -coupling, it cannot differentiate enantiomers without the use of chiral shift reagents or Mosher's acid derivatization, which can be synthetically tedious.

  • Vibrational Circular Dichroism (VCD): VCD relies on matching experimental spectra with Density Functional Theory (DFT) calculations. The tert-butyl group possesses multiple low-energy rotamers. Calculating the Boltzmann-weighted average of all these conformers is computationally expensive and can "wash out" the chiroptical signature, leading to ambiguous absolute configuration assignments3[3].

Logic Start Stereochemical Ambiguity in Azetidin-2-ones NMR_J 1H NMR J-Coupling (C3-C4 protons) Start->NMR_J Trans J = 1-3 Hz (Trans Isomer) NMR_J->Trans Cis J = 4-6 Hz (Cis Isomer) NMR_J->Cis Abs_Config Absolute Configuration Required? Trans->Abs_Config Cis->Abs_Config VCD VCD / ECD (Requires DFT) Abs_Config->VCD Liquid State XRD SCXRD (Flack Parameter) Abs_Config->XRD Solid State

Decision matrix for relative and absolute stereochemical assignment of beta-lactams.

Self-Validating Experimental Protocols

To ensure scientific integrity, the stereochemical validation must function as a self-validating system. We utilize NMR as a rapid gatekeeper for relative configuration before committing to the resource-intensive SCXRD workflow.

Phase 1: Relative Configuration via 1 H NMR

Mechanistic Rationale: The dihedral angle between the C3 and C4 protons on the rigid β -lactam ring directly dictates the scalar coupling constant ( J ).

  • Dissolve 5 mg of the purified azetidin-2-one in 0.5 mL of CDCl 3​ .

  • Acquire a 1 H NMR spectrum at 400 MHz (or higher).

  • Isolate the signals for the C3 and C4 protons (typically between δ 3.0 and 5.5 ppm).

  • Validation: Calculate the J3,4​ coupling constant. A value of 4.0–5.6 Hz confirms the cis-isomer, whereas 1.0–2.7 Hz confirms the trans-isomer2[2].

Phase 2: Absolute Configuration via SCXRD

Mechanistic Rationale: The tert-butyl group is notorious for exhibiting severe static and dynamic disorder in the crystal lattice due to the free rotation of its methyl groups. Collecting diffraction data at room temperature will result in smeared electron density, inflating the R1​ factor and rendering the Flack parameter unreliable. Furthermore, because the core scaffold (C, H, N, O) lacks heavy atoms, standard Mo K α radiation provides insufficient anomalous dispersion. Therefore, Cu K α radiation and cryogenic cooling (100 K) are strictly required to achieve a reliable Flack parameter near zero4[4].

Step-by-Step Protocol:

  • Crystallization (Slow Vapor Diffusion): Dissolve 10 mg of the enantiopure compound (isolated via Chiral HPLC) in a minimum volume of dichloromethane (DCM). Carefully layer with hexanes (1:3 ratio) in a narrow crystallization vial. Cap loosely and allow slow vapor diffusion over 3–5 days to yield diffraction-quality single crystals.

  • Crystal Mounting: Under a polarized light microscope, select a crystal with sharp extinction edges. Mount it on a MiTeGen loop using paratone oil. The oil serves a dual purpose: it prevents solvent loss from the lattice and acts as a cryoprotectant to prevent ice formation.

  • Data Collection: Transfer the loop to a diffractometer equipped with a Cu K α microfocus source ( λ=1.54184 Å). Immediately cool the crystal to 100 K using a continuous liquid nitrogen stream.

  • Structure Solution & Refinement: Integrate the diffraction data and solve the phase problem using intrinsic phasing algorithms (e.g., SHELXT). Refine the structure using full-matrix least-squares on F2 (SHELXL). Crucial Step: Model any residual dynamic disorder in the tert-butyl methyl groups using appropriate anisotropic displacement restraints (SIMU, DELU).

  • Validation (The Flack Parameter): Evaluate the final refined Flack parameter ( x ). A value of x≈0.0 with a standard uncertainty (e.s.d) of <0.1 unambiguously confirms the absolute stereochemistry of the C3 and C4 stereocenters4[4].

References

  • Title: Synthesis of 2-Azetidinones via Cycloaddition Approaches: An Update Source: MDPI URL
  • Title: Tackling Stereochemistry in Drug Molecules with Vibrational Optical Activity Source: PMC - NIH URL
  • Source: ACS Publications (The Journal of Organic Chemistry)
  • Title: Single enantiomer synthesis of α-(trifluoromethyl)

Sources

Safety & Regulatory Compliance

Safety

Operational Safety &amp; Disposal Guide: 4-(4-tert-Butyl-phenyl)-azetidin-2-one

As a Senior Application Scientist, I recognize that handling synthetic intermediates like 4-(4-tert-Butyl-phenyl)-azetidin-2-one requires a rigorous, causally-driven approach to laboratory safety. This compound features...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I recognize that handling synthetic intermediates like 4-(4-tert-Butyl-phenyl)-azetidin-2-one requires a rigorous, causally-driven approach to laboratory safety. This compound features a highly strained four-membered β-lactam (azetidin-2-one) ring substituted with a bulky 4-tert-butylphenyl group. While invaluable in drug development and synthetic chemistry, the intact β-lactam core poses specific environmental and biological risks that dictate stringent disposal protocols.

This guide provides drug development professionals and researchers with a self-validating, step-by-step operational framework for the safe handling, chemical inactivation, and disposal of this compound.

Chemical Hazard Profile & Causality

Understanding the structural vulnerabilities of 4-(4-tert-Butyl-phenyl)-azetidin-2-one is critical for effective waste management. The β-lactam ring is the primary driver of both its chemical utility and its hazard profile. If disposed of improperly (e.g., sewering), intact β-lactams can act as environmental contaminants that selectively pressure microbial populations, potentially contributing to antimicrobial resistance 1.

Quantitative Hazard Summary
PropertyDescriptionCausality / Operational Implication
Chemical Structure β-lactam (azetidin-2-one) derivativeThe strained four-membered ring is highly reactive to nucleophiles, dictating the chemical inactivation strategy.
Sensitization Risk Potential skin/respiratory sensitizerStructural similarity to antibiotic cores can trigger allergic responses upon repeated exposure; mandates strict PPE.
Environmental Toxicity Toxic to aquatic lifeThe EPA strictly prohibits sewering of active β-lactams; requires complete molecular destruction before disposal 1.
Physical State Solid / PowderHigh risk of aerosolization during transfer; requires wet-sweeping or dissolution to mitigate inhalation risks 2.

Primary Disposal Route: Chemical Inactivation (Alkaline Hydrolysis)

The Environmental Protection Agency (EPA) explicitly prohibits the disposal of hazardous waste pharmaceuticals and active β-lactam intermediates via sewering 1. Therefore, liquid solutions containing 4-(4-tert-Butyl-phenyl)-azetidin-2-one must undergo chemical inactivation before final disposal.

Mechanistic Causality: Alkaline hydrolysis of the azetidin-2-one ring proceeds via a BAC2 mechanism 3. A hydroxyl ion (OH⁻) executes a nucleophilic attack on the carbonyl carbon of the β-lactam ring, forming a tetrahedral intermediate. This intermediate rapidly collapses, resulting in the irreversible cleavage of the C-N bond 4. This ring-opening permanently neutralizes the compound's biological activity.

Protocol A: Step-by-Step Alkaline Hydrolysis

This protocol is a self-validating system: the final pH check ensures the reaction is safely quenched prior to waste consolidation.

  • Preparation & Solubilization: Work inside a certified chemical fume hood. If the waste is solid, dissolve it in a minimal volume of a water-miscible organic solvent (e.g., ethanol or DMSO).

  • Hydrolysis Initiation: Slowly add an excess of 1 M Sodium Hydroxide (NaOH) to the solution.

  • Reaction Incubation: Stir the mixture continuously at room temperature for a minimum of 2 hours. This duration ensures complete C-N bond cleavage across the bulk solution.

  • Neutralization (Validation Step): Using a calibrated pH meter, carefully titrate the highly alkaline solution with 1 M Hydrochloric Acid (HCl). Continue dropwise addition until the pH stabilizes strictly between 6.0 and 8.0 1.

  • Waste Consolidation: Transfer the neutralized, biologically inactive aqueous mixture to a designated, clearly labeled aqueous hazardous waste container.

G A 4-(4-tert-Butyl-phenyl)-azetidin-2-one Waste Solution B Add 1M NaOH (Alkaline Hydrolysis) A->B C Nucleophilic Attack (OH-) on Carbonyl (BAC2 Mechanism) B->C D Tetrahedral Intermediate Formation C->D E C-N Bond Cleavage (Ring Opening) D->E F Neutralization (Add 1M HCl to pH 6-8) E->F G Transfer to Aqueous Hazardous Waste Container F->G

Workflow for alkaline hydrolysis and neutralization of azetidin-2-one waste.

Secondary Disposal Route: High-Temperature Incineration

For bulk solid waste, contaminated packaging, or organic solvent mixtures that cannot be easily hydrolyzed, high-temperature incineration is the mandated disposal route 5.

Protocol B: Preparation for Incineration
  • Spill Containment: If a solid spill occurs, do not use compressed air or dry sweeping, as this aerosolizes the β-lactam powder. Instead, use a wet-wipe method or carefully sweep up the material without creating dust 2.

  • Solvent Mixing: Dissolve or mix the collected solid material with a combustible solvent (e.g., acetone or methanol) 5. This ensures a uniform burn rate during incineration.

  • Packaging: Seal the mixture in a compatible, leak-proof container.

  • Vendor Handoff: Offer the surplus solution to a licensed professional waste disposal service equipped with a chemical incinerator, afterburner, and scrubber 5.

Segregation Start Azetidin-2-one Waste Decision Physical State? Start->Decision Solid Solid / Powder Decision->Solid Solid Liquid Liquid Solution Decision->Liquid Liquid Incineration High-Temp Incineration (Combustible Solvent Mix) Solid->Incineration Hydrolysis Alkaline Hydrolysis & Neutralization Liquid->Hydrolysis

Decision matrix for selecting azetidin-2-one disposal routes based on physical state.

Regulatory Compliance & Waste Segregation

Logistical compliance is just as critical as chemical neutralization. Under EPA regulations, laboratories must strictly differentiate between Satellite Accumulation Areas (SAA) and Central Accumulation Areas (CAA) 6.

  • Satellite Accumulation Areas (SAA): 4-(4-tert-Butyl-phenyl)-azetidin-2-one waste must be collected at or near the point of generation (e.g., inside the fume hood where the reaction took place). The container must be labeled with the identity of the contents and the words "Hazardous Waste." Do not place dates on SAA labels while the container is still actively receiving waste 6.

  • Central Accumulation Areas (CAA): Once the SAA container is full (or ready for vendor pickup), it must be dated and moved to the CAA. Ensure that hydrolyzed (aqueous) waste is never stored next to incompatible materials, such as strong acids or reactive metals, to prevent secondary reactions.

References

  • Safety Data Sheet - Angene Chemical: 4-(Hydroxymethyl)azetidin-2-one - Angene Chemical - 2

  • 2-Azetidinone - Safety Data Sheet - ChemicalBook - 5

  • Safeguarding Research and the Environment: Proper Disposal of Penicillin V - BenchChem - 1

  • EPA Hazardous Waste Storage Guidelines (March 2022) - Lablogatory - 6

  • Alkaline Hydrolysis of a gamma-Lactam Ring - ResearchGate - 3

  • Technical Support Center: Degradation Pathways of Azetidin-2-One - BenchChem - 4

Sources

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